Metochalcone
Descripción
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAKUYCEWDPRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046152 | |
| Record name | Metochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18493-30-6 | |
| Record name | Metochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Metochalcone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metochalcone, a derivative of chalcone, has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cells. It delves into its impact on key cellular processes including proliferation, cell cycle progression, apoptosis, and the induction of cellular senescence. A primary focus is placed on the modulation of the JAK2/STAT3 signaling pathway, a critical regulator of tumorigenesis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their diverse pharmacological activities, including anti-cancer properties.[1] this compound (2',4',4-trihydroxychalcone) is a specific chalcone that has been the subject of increasing interest due to its potent anti-proliferative and pro-senescent effects in various cancer models.[2] Understanding the precise mechanism of action is crucial for its potential translation into clinical applications. This guide aims to provide a detailed technical overview of the current knowledge regarding this compound's anti-cancer mechanisms.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:
-
Inhibiting Cell Proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner.[2][3]
-
Inducing Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, predominantly in the S-phase, thereby preventing cancer cell division.[2][3]
-
Promoting Apoptosis: While a significant part of its action is through senescence, this compound and other chalcones have also been shown to induce programmed cell death or apoptosis in cancer cells.[4][5]
-
Inducing Cellular Senescence and the Senescence-Associated Secretory Phenotype (SASP): A key mechanism of this compound is the induction of a permanent state of cell cycle arrest known as cellular senescence. This is accompanied by the secretion of a specific set of pro-inflammatory cytokines and other factors, termed the Senescence-Associated Secretory Phenotype (SASP).[2][3][6]
-
Inhibiting Cancer Cell Migration and Invasion: this compound has demonstrated the ability to suppress the migratory and invasive capabilities of cancer cells, which are crucial for metastasis.[2]
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are orchestrated through the modulation of several critical intracellular signaling pathways.
The JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a central regulator of cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers.[2] this compound has been identified as a potent inhibitor of this pathway.[2][6]
This compound's inhibitory action on the JAK2/STAT3 pathway leads to:
-
Reduced Phosphorylation: It significantly decreases the phosphorylation of both JAK2 and STAT3, which is essential for their activation.[2]
-
Downregulation of Target Genes: The inhibition of STAT3 activity leads to the reduced expression of downstream target genes that promote cancer cell survival and proliferation.
-
Induction of SASP: By repressing the JAK2/STAT3 axis, this compound triggers the Senescence-Associated Secretory Phenotype (SASP), contributing to its anti-tumor effects.[2][6]
The p53 Signaling Pathway
The p53 tumor suppressor pathway plays a critical role in preventing cancer development by inducing cell cycle arrest and apoptosis in response to cellular stress. Transcriptomic analysis has revealed that this compound modulates the activity of the p53 pathway, contributing to its anti-cancer effects.[2][3] Activation of the p53 pathway can lead to the upregulation of p21, a key inhibitor of cell cycle progression.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and other relevant chalcones across various cancer cell lines.
Table 1: IC50 Values of this compound (TEC) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| BT549 | Triple-Negative Breast Cancer | 24 h | 22.67 | [2] |
| A549 | Lung Cancer | 24 h | 22.05 | [2] |
| BT549 | Triple-Negative Breast Cancer | 48 h | 3.378 | [2] |
| A549 | Lung Cancer | 48 h | 4.278 | [2] |
Table 2: IC50 Values of Other Chalcone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | KB-A1 | Doxorubicin-Resistant Oral Carcinoma | 3.6 (in combination with 5µM Doxorubicin) | [7] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 | Human Leukemia | 14.2 | |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela | Cervical Cancer | 3.204 | [8] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | Breast Cancer | 3.849 | [8] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | Esophageal Squamous Cell Carcinoma | Varies with time and dose | [4] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 | Esophageal Squamous Cell Carcinoma | Varies with time and dose | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., BT549, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO) for 24 or 48 hours. Include a vehicle control (DMSO) and a blank control (medium only).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Western Blot Analysis for JAK2/STAT3 Phosphorylation
This protocol is used to assess the phosphorylation status of JAK2 and STAT3.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Senescence-Associated β-Galactosidase Staining
This assay is used to detect cellular senescence.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes.
-
Staining: Wash the cells with PBS and incubate with the staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO2).
-
Microscopy: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on cancer cell migration.
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch and calculate the percentage of wound closure over time to determine the migration rate.
In Vivo Studies
The anti-tumor effects of this compound have also been validated in vivo using xenograft mouse models.[2]
-
Tumor Implantation: Human cancer cells (e.g., BT549, A549) are subcutaneously injected into immunodeficient mice.
-
Treatment: Once tumors reach a certain volume, mice are treated with this compound (e.g., 40 mg/kg/day) or a vehicle control.[2]
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Outcome: Studies have shown that this compound significantly reduces tumor growth in vivo without causing significant toxicity.[2]
Conclusion
This compound demonstrates significant potential as an anti-cancer therapeutic agent. Its mechanism of action is multifaceted, primarily involving the inhibition of the JAK2/STAT3 signaling pathway, which in turn leads to cell cycle arrest, inhibition of proliferation and migration, and the induction of cellular senescence. The ability of this compound to induce a senescence-associated secretory phenotype further contributes to its anti-tumor activity. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and related chalcone derivatives as novel cancer therapies. Future studies should continue to explore the intricate molecular interactions of this compound and its potential in combination with other anti-cancer agents to enhance therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. kumc.edu [kumc.edu]
- 5. Senescence associated secretory phenotype profile from primary lung mice fibroblasts depends on the senescence induction stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Metochalcone: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metochalcone, a chalcone derivative, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, oncology, and drug discovery and development.
Introduction
Chalcones are a class of naturally occurring and synthetic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide array of pharmacological properties. This compound, specifically 2',4',4-trihydroxychalcone (or its methoxy derivatives), has emerged as a compound of particular interest due to its demonstrated efficacy in various preclinical models. Its biological activities stem from its ability to interact with and modulate multiple cellular signaling pathways, making it a promising candidate for further therapeutic development.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is a key area of investigation, with studies highlighting its potential in treating breast and lung cancer, among others.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and closely related chalcone derivatives in various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound (TEC) | BT549 (Breast Cancer) | Cell Viability | 22.67 (24h), 3.378 (48h) | [1] |
| This compound (TEC) | A549 (Lung Cancer) | Cell Viability | 22.05 (24h), 4.278 (48h) | [1] |
| 2′-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | Proliferation | 9.76 - 40.83 | [2] |
| 2′-hydroxy-4′,6′-dimethoxychalcone | Canine Lymphoma/Leukemia | Proliferation | 9.18 - 46.11 | [2] |
| Chalcone-imidazole hybrid | HCT116, MCF-7, 143B | Proliferation | 1.123 - 20.134 | [2] |
| Chalcone-pyrazole hybrid | Hepatocellular Carcinoma | Proliferation | 0.5 - 4.8 | [2] |
| Artemisinin–chalcone hybrid | TK-10, UACC-62, MCF-7 | Proliferation | 1.02 - 53.7 | [2] |
Experimental Protocols
This protocol outlines the determination of cell viability following treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[3]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[3]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol details the assessment of cell migration inhibition by this compound using a wound healing assay.[4]
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways.
This compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly JAK2 and STAT3.[1] This inhibition leads to decreased proliferation, cell cycle arrest, and induction of a senescence-associated secretory phenotype (SASP) in cancer cells.[1]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Transcriptomic analysis has revealed that this compound also modulates other critical signaling pathways involved in cancer progression, including the p53, MAPK, and NF-κB pathways.[1]
Caption: this compound's modulation of p53, MAPK, and NF-κB pathways.
Anti-inflammatory Activity
Chalcones, as a class of compounds, are known to possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).
Quantitative Data: In Vitro Anti-inflammatory Activity
While specific quantitative data for this compound's anti-inflammatory activity is limited in the reviewed literature, the following table presents data for structurally related chalcone derivatives.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 2'-methoxy-3,4-dichlorochalcone | NO Production | RAW 264.7 | 7.1 | [3] |
| 2'-hydroxy-6'-methoxychalcone | NO Production | RAW 264.7 | 9.6 | [3] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Production | RAW 264.7 | 7.8 | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production | RAW 264.7 | 9.6 | [3] |
| Chalcone derivative 2f | NO Production | RAW 264.7 | 11.2 | [5] |
| Chalcone derivative 6a | COX-2 Inhibition | - | 1.103 | [2] |
| Chalcone derivative 6e | COX-2 Inhibition | - | 1.714 | [2] |
Experimental Protocols
This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
This protocol details the detection of total and phosphorylated JAK2 and STAT3 proteins by Western blot.[6]
-
Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated JAK2 and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Experimental workflow for Western blot analysis.
Antioxidant Activity
The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.
Quantitative Data: In Vitro Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Chalcone Derivative JVF3 | DPPH Radical Scavenging | 61.4 µM | [7] |
| Chalcone Derivative JVC3 | ABTS Radical Scavenging | 53.76 µM | [7] |
| Chalcone Derivative JVC4 | ABTS Radical Scavenging | 50.34 µM | [7] |
| Licochalcone A | DPPH Radical Scavenging | 18.7 ± 0.8 µM | [8] |
| Licochalcone A | ABTS Radical Scavenging | 7.9 ± 0.5 µM | [8] |
Experimental Protocols
This protocol measures the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
This assay also measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion and Future Directions
This compound is a multifaceted compound with significant potential in therapeutic applications, particularly in oncology. Its ability to inhibit cancer cell proliferation and migration through the modulation of key signaling pathways like JAK/STAT, p53, MAPK, and NF-κB underscores its promise as a lead compound for drug development. While its anti-inflammatory and antioxidant properties are supported by data from related chalcone derivatives, further research is warranted to specifically quantify these activities for this compound. Future studies should focus on in vivo efficacy and safety profiling, as well as exploring its potential in combination therapies to enhance its therapeutic index and overcome potential resistance mechanisms. The detailed protocols and compiled data in this guide aim to facilitate and inspire further investigation into the promising biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcea.org [ijcea.org]
- 8. benchchem.com [benchchem.com]
Metochalcone Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metochalcone, a chalcone derivative, and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds, characterized by a 1,3-diaryl-2-propen-1-one scaffold, serve as versatile precursors for the synthesis of various heterocyclic compounds and exhibit promising therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of this compound derivatives. It includes a compilation of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction to this compound and its Derivatives
Chalcones are naturally occurring compounds that are precursors in the biosynthesis of flavonoids and isoflavonoids. The core chalcone structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is crucial for their biological activity. This compound, specifically 2',4',4-trihydroxychalcone, is a notable derivative that has been investigated for various therapeutic properties. Several chalcone derivatives have been approved for clinical use, such as this compound as a choleretic agent and sofalcone for treating ulcers, highlighting the clinical relevance of this class of compounds. The simple chemistry of the chalcone scaffold allows for extensive structural modifications, leading to the generation of a wide array of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
Therapeutic Potential of this compound Derivatives
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth both in vitro and in vivo.
One of the key mechanisms underlying the anticancer effects of this compound is the modulation of the JAK2/STAT3 signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, contributing to cell proliferation and survival. This compound has been shown to inhibit this pathway, leading to the induction of a senescence-associated secretory phenotype (SASP) in breast cancer cells, thereby restricting tumor growth.
In Vitro Anticancer Activity of this compound (TEC)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| BT549 | Breast Cancer | 24 | 22.67 |
| BT549 | Breast Cancer | 48 | 3.378 |
| A549 | Lung Cancer | 24 | 22.05 |
| A549 | Lung Cancer | 48 | 4.278 |
In Vitro Anticancer Activity of Other Chalcone Derivatives
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela, MCF-7 | 3.204, 3.849 | |
| Chalcone-1,2,3-triazole derivative (54) | HepG2 | 0.9 | |
| Coumarin-chalcone hybrid (38) | HCT116 | 3.6 | |
| Chalcone-coumarin hybrid (S009-131) | HeLa, C33A | 4.7, 7.6 | |
| Platinum-chalcone complex (60) | HepG-2, HeLa, MGC-803, NCI-H460 | 0.33, 0.41, 0.30, 0.45 | |
| α-phthalimido-chalcone (61) | HepG2, MCF-7 | 1.62, 1.88 | |
| Chalcone derivative (26) | MCF7 | 6.55–10.14 | |
| Licochalcone A | MCF-7, T47D | 15 (24h), 11.5 (48h); 17.5 (24h), 14.5 (48h) | |
| Chalcone derivative (6f) | HeLa, SiHa | 6.52, 7.88 |
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. This compound and its derivatives have demonstrated potent anti-inflammatory and antioxidant properties. They can suppress the production of pro-inflammatory mediators and reactive oxygen species (ROS).
The anti-inflammatory effects of these compounds are partly mediated through the inhibition of the MAPK/NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway becomes activated, leading to the production of inflammatory cytokines. Chalcone derivatives can block the phosphorylation of key components of this pathway, thereby reducing inflammation.
Furthermore, these derivatives can enhance the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes. By promoting Nrf2 activation, chalcone derivatives increase the production of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective potential of this compound derivatives. The synthetic chalcone derivative AN07, for instance, has been shown to protect against neurotoxicity by up-regulating neurotrophic signals and attenuating apoptosis in neuronal cells.
Mechanism of Action: Key Signaling Pathways
The therapeutic effects of this compound derivatives are underpinned by their ability to modulate specific intracellular signaling pathways.
JAK2/STAT3 Signaling Pathway in Cancer
This compound has been shown to inhibit the JAK2/STAT3 pathway, which is constitutively active in many cancers and promotes cell proliferation and survival. Inhibition of this pathway by this compound leads to cell cycle arrest and reduced tumor growth.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
MAPK/NF-κB Signaling Pathway in Inflammation
Chalcone derivatives can suppress inflammation by inhibiting the MAPK/NF-κB pathway. They prevent the phosphorylation of IκBα, which keeps NF-κB inactive in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
Caption: Chalcone derivatives inhibit the MAPK/NF-kB pathway.
Nrf2/HO-1 Antioxidant Pathway
Chalcone derivatives can activate the Nrf2/HO-1 pathway to combat oxidative stress. They promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of antioxidant enzymes like HO-1.
Caption: Chalcone derivatives activate the Nrf2/HO-1 pathway.
Experimental Protocols
General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely used and efficient method for synthesizing chalcones. It involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol in a flask.
-
While stirring, slowly add an aqueous solution of NaOH or KOH to the mixture.
-
Continue stirring at room temperature for the specified duration (typically ranging from a few hours to overnight).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone derivative.
-
Collect the solid product by filtration, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for the desired time period (e.g., 24, 48 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases, particularly cancer and inflammatory disorders. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for drug discovery and development. The multifaceted mechanisms of action, involving the modulation of key signaling pathways, offer multiple avenues for therapeutic intervention.
Future research should focus on optimizing the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and a comprehensive evaluation of their in vivo efficacy and safety profiles are crucial steps toward their clinical translation. The development of novel drug delivery systems could also help to improve their bioavailability and therapeutic index. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutic agents.
In Vivo Antitumor Efficacy of Metochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antitumor effects of Metochalcone, a notable chalcone derivative. The following sections detail the experimental protocols, quantitative data from preclinical studies, and the underlying molecular mechanisms of action, offering valuable insights for researchers in oncology and drug development.
Introduction
This compound, chemically known as 2', 4', 4-trihydroxychalcone (TEC), is a member of the chalcone family of compounds, which are precursors to flavonoids and isoflavonoids.[1] While the antitumor activities of chalcones have been extensively explored, this guide focuses specifically on the in vivo evidence supporting the efficacy of this compound.[2] Recent studies have demonstrated its potential in inhibiting tumor growth in preclinical models of breast and lung cancer.[2] this compound has been shown to modulate key signaling pathways involved in cancer progression, making it a promising candidate for further investigation as a therapeutic agent.[2][3]
Quantitative In Vivo Efficacy Data
The antitumor effects of this compound have been quantified in xenograft models of human breast and lung cancer. The data presented below summarizes the significant reduction in tumor growth observed in these studies.
| Animal Model | Cancer Cell Line | Treatment | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| BALB/c Nude Mice | BT549 (Breast Cancer) | This compound | 40 mg/kg/day | Statistically Significant | Statistically Significant | [2] |
| BALB/c Nude Mice | A549 (Lung Cancer) | This compound | 40 mg/kg/day | Statistically Significant | Statistically Significant | [2] |
Note: The referenced study indicates a significant decrease in both tumor volume and weight in the this compound-treated groups compared to the solvent control groups. However, the exact percentage of reduction was not explicitly stated in the abstract.
Detailed Experimental Protocols
The following section outlines the methodology employed in the in vivo studies to evaluate the antitumor effects of this compound.[2]
Animal Model and Husbandry
-
Animal Strain: BALB/c nude mice were used for the xenograft studies.
-
Supplier: SPF Biotechnology Co., Ltd. (Beijing, China).
-
Housing: Animals were housed in a specific pathogen-free (SPF) laboratory with ad libitum access to food and water.
-
Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the Animal Ethics Committee of Chengdu University of Traditional Chinese Medicine (Approved ID: 2023004).
Tumor Cell Implantation and Xenograft Model Establishment
-
Cell Lines: Human breast cancer cell line BT549 and human lung cancer cell line A549 were utilized.
-
Cell Preparation: Cells were cultured and harvested for injection.
-
Implantation: 5 x 10^6 cells were subcutaneously injected into the mice to establish the cell-derived xenograft models.
Treatment Regimen
-
Group Allocation: Mice were randomly assigned to treatment and control groups once the tumor volume reached approximately 50 mm³. Each group consisted of 8 mice.
-
Test Article: this compound (TEC).
-
Vehicle: An equal volume of solvent was used for the control group.
-
Dosage: 40 mg/kg/day.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Duration: The specific duration of the treatment was not detailed in the provided search results.
Efficacy Evaluation
-
Tumor Measurement: Tumor volume was monitored throughout the study.
-
Primary Endpoints: At the end of the study, tumors were excised and weighed.
-
Safety Assessment: The body weight of the mice was recorded to assess the systemic toxicity of the treatment. No significant difference in body weight was observed between the treatment and control groups, indicating the safety of this compound at the tested dose.[2]
-
Histopathological Analysis: Tumor tissues were subjected to Hematoxylin and Eosin (HE) staining to observe morphological changes. HE staining revealed decreased cell density and increased tissue spacing in the tumors of this compound-treated mice, indicating a reduction in malignancy.[2]
-
Immunohistochemistry (IHC): IHC staining was performed to assess the expression of key biomarkers. A significant reduction in the proliferation marker Ki67 and an increased expression of the senescence-associated secretory phenotype (SASP) markers P16 and P21 were observed in the tumors of the treated group.[2]
Molecular Mechanism of Action: The JAK2/STAT3 Signaling Pathway
Transcriptomic analysis has revealed that this compound exerts its antitumor effects by modulating the JAK2/STAT3 signaling pathway.[2][3] This pathway is often aberrantly activated in various cancers, contributing to cancer progression and an immunosuppressive tumor microenvironment.[2]
This compound treatment leads to the deactivation of the JAK2/STAT3 axis.[2] This inactivation relieves the inhibitory effect of this pathway on the senescence-associated secretory phenotype (SASP).[2] The induction of SASP is a key mechanism by which this compound inhibits tumor growth.[2][3]
Below is a diagram illustrating the proposed signaling pathway of this compound's antitumor effect.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer | Semantic Scholar [semanticscholar.org]
Metochalcone as a Choleretic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metochalcone, a chalcone derivative, has been historically recognized for its therapeutic application as a choleretic agent, a substance that increases the flow of bile from the liver. Despite its clinical use, detailed mechanistic studies and comprehensive quantitative data regarding its efficacy are not extensively documented in contemporary scientific literature. This technical guide synthesizes the available information on this compound, outlines the standard experimental protocols for evaluating choleretic agents, and proposes a potential mechanism of action based on the broader understanding of chalcone pharmacology and the physiology of bile secretion. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and hepatology, providing a framework for the study of this compound and other potential choleretic compounds.
Introduction to this compound and Choleretic Agents
This compound is a synthetic chalcone, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Several chalcones have been investigated for a wide array of biological activities, and this compound was once marketed as a choleretic drug.[1] Choleretic agents are of significant interest in the management of certain hepatobiliary disorders, as they can enhance the elimination of bile acids, cholesterol, and other waste products from the liver, thereby reducing cholestasis and its associated complications.
The primary functions of bile include the emulsification and absorption of dietary fats and fat-soluble vitamins, as well as the excretion of endogenous and xenobiotic compounds. Bile flow is a complex physiological process driven by both bile acid-dependent and bile acid-independent mechanisms. The bile acid-dependent fraction is primarily driven by the active transport of bile acids from hepatocytes into the bile canaliculi, creating an osmotic gradient that draws water and electrolytes into the bile. The bile acid-independent flow is generated by the secretion of other organic and inorganic solutes.
Preclinical Evaluation of Choleretic Agents: Experimental Protocols
The preclinical assessment of a potential choleretic agent like this compound would have involved a series of in vivo and in vitro experiments to determine its efficacy and mechanism of action.
In Vivo Models
The most common in vivo model for studying choleretic activity is the bile duct-cannulated rodent, typically a rat. This model allows for the direct collection and measurement of bile.
Experimental Workflow for In Vivo Assessment of Choleretic Activity:
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed. The common bile duct is cannulated with polyethylene tubing for bile collection. A second cannula may be placed in the duodenum for the reinfusion of bile salts to maintain the enterohepatic circulation or for direct administration of the test compound.
-
Experimental Design: After a stabilization period to establish a baseline bile flow, this compound is administered, typically as a single dose or a continuous infusion. Bile is collected at regular intervals, and the volume is recorded.
-
Bile Analysis: Collected bile samples are analyzed for the concentration of key components, including total bile acids, specific bile acid species, cholesterol, phospholipids, and electrolytes (Na+, K+, Cl-, HCO3-).
In Vitro and Ex Vivo Models
In vitro and ex vivo models can provide more detailed mechanistic insights.
-
Isolated Perfused Liver: This model allows for the study of the direct effects of a compound on the liver without systemic influences.
-
Primary Hepatocyte Cultures: Sandwich-cultured hepatocytes that form functional bile canaliculi can be used to study the effects of compounds on bile acid uptake and efflux transporters.
-
Vesicular Transport Assays: Membrane vesicles expressing specific transporters (e.g., BSEP, MRP2) can be used to directly assess the interaction of a compound with these transporters.
Quantitative Data on Choleretic Activity
| Parameter | Description | Expected Change with Choleretic Agent |
| Bile Flow Rate | The volume of bile produced per unit of time (e.g., µL/min/kg body weight). | Increase |
| Bile Acid Secretion | The rate of bile acid output into the bile (e.g., µmol/min/kg body weight). | Increase or No Change |
| Bile Acid Concentration | The concentration of bile acids in the collected bile (e.g., mmol/L). | Decrease or No Change |
| Cholesterol Secretion | The rate of cholesterol output into the bile. | Variable |
| Phospholipid Secretion | The rate of phospholipid output into the bile. | Variable |
| Bicarbonate Concentration | The concentration of bicarbonate in the bile, an indicator of ductular secretion. | Increase (for some choleretics) |
| Electrolyte Concentration | Concentrations of Na+, K+, and Cl- in the bile. | Variable |
Proposed Mechanism of Action of this compound
The precise molecular mechanism of this compound's choleretic activity has not been fully elucidated. However, based on the known biological activities of chalcones and the physiology of bile secretion, a hypothetical signaling pathway can be proposed. Chalcones are known to interact with various cellular signaling pathways, and it is plausible that this compound exerts its choleretic effect through one or more of the following mechanisms:
-
Upregulation of Bile Acid Transporters: this compound may increase the expression and/or activity of key transporters involved in bile acid synthesis and secretion. This could include the upregulation of the bile salt export pump (BSEP/ABCB11), the primary transporter for bile acids across the canalicular membrane, and multidrug resistance-associated protein 2 (MRP2/ABCC2), which transports conjugated bilirubin and other organic anions.
-
Modulation of Nuclear Receptors: The expression of bile acid transporters is regulated by nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). This compound could act as a ligand for these receptors, thereby influencing the transcription of target genes involved in bile formation.
-
Stimulation of Bile Acid-Independent Flow: Some choleretics increase the secretion of bicarbonate and other ions from cholangiocytes, the epithelial cells lining the bile ducts. This compound may stimulate this ductular secretion, leading to an increase in the volume of bile.
-
Inhibition of Bile Salt Hydrolases: Certain chalcones have been shown to inhibit bacterial bile salt hydrolases in the gut. While this is less likely to be a primary mechanism for a systemically absorbed drug to increase hepatic bile flow, it could potentially modulate the composition of the bile acid pool returning to the liver via the enterohepatic circulation.
Hypothetical Signaling Pathway for this compound-Induced Choleresis:
References
The Structural Elucidation of Metochalcone and its Analogues: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metochalcone, a hydroxylated chalcone derivative, and its analogues represent a promising class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth structural analysis of this compound and its related compounds, focusing on their synthesis, spectroscopic characterization, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This core scaffold is a privileged structure in medicinal chemistry, lending itself to diverse chemical modifications that result in a broad range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] this compound, chemically known as 2',4',4-trihydroxychalcone, has emerged as a particularly interesting derivative due to its demonstrated biological effects.[4] Understanding the intricate structural details of this compound and its analogues is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Synthesis of this compound and its Analogues
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][5][6]
General Experimental Protocol: Claisen-Schmidt Condensation
A general procedure for the synthesis of this compound and its analogues is as follows:
-
Reactant Preparation: Equimolar amounts of the appropriate substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.[5][7]
-
Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.[7] The base facilitates the deprotonation of the acetophenone, forming an enolate ion which then attacks the carbonyl carbon of the benzaldehyde.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the condensation.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, the reaction mixture is acidified to neutralize the catalyst and precipitate the crude chalcone. The solid product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Microwave-assisted synthesis has also been employed as an efficient, green alternative to conventional heating, often leading to shorter reaction times and higher yields.[7]
Structural Characterization
The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of chalcones.[5][8][9]
-
¹H NMR: The characteristic signals in the ¹H NMR spectrum of a chalcone include the doublets for the α- and β-protons of the enone moiety, typically found in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration.[8] The aromatic protons appear in the region of δ 6.5-8.5 ppm, and their splitting patterns provide information about the substitution on the aromatic rings.
-
¹³C NMR: The carbonyl carbon of the α,β-unsaturated ketone is a key diagnostic signal in the ¹³C NMR spectrum, typically resonating around δ 190 ppm.[8][10] The signals for the α- and β-carbons of the enone system, as well as the aromatic carbons, provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[5] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[11]
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides unambiguous proof of the three-dimensional structure of chalcones in the solid state.[3][12] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity.[12] For instance, the crystal structure of a multi-methoxy chalcone analog revealed a triclinic system stabilized by C–H⋯O interactions.[3]
Structure-Activity Relationship (SAR) Studies
The biological activity of chalcones is highly dependent on the nature and position of substituents on their aromatic rings.[3][13] Quantitative structure-activity relationship (QSAR) studies are employed to correlate the structural features of these compounds with their pharmacological effects.[14][15][16][17]
Key SAR Findings for Chalcone Analogues
| Substituent/Structural Feature | Effect on Biological Activity | Reference |
| Hydroxyl groups on aromatic rings | Generally enhances antioxidant and anticancer activities. | [16] |
| Methoxy groups on aromatic rings | Can modulate activity; position is crucial. 2'- or 6'-methoxy on the A-ring can be favorable for anti-inflammatory activity. | [14] |
| Electron-donating groups (e.g., -N(CH₃)₂) on the B-ring | Can enhance antifungal activity. | [2] |
| Electron-withdrawing groups (e.g., halogens) on the B-ring | Can enhance anticancer activity. | [14] |
| Lipophilicity (LogP) | An important descriptor for antibacterial and antifungal activity. | [2][15] |
Biological Activities and Signaling Pathways
This compound and its analogues exhibit a wide array of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.[2][4]
Anticancer Activity
This compound has been shown to inhibit the proliferation of breast and lung cancer cells.[4] The anticancer mechanism of many chalcones, including this compound, involves the modulation of key signaling pathways.
The Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation.[4][18] Its aberrant activation is implicated in various cancers. This compound has been found to inhibit this pathway, leading to cell cycle arrest and the induction of a senescence-associated secretory phenotype (SASP) in cancer cells.[4][19]
This compound's inhibition of the JAK2/STAT3 pathway.
Anti-inflammatory Activity
Chalcones are known to possess significant anti-inflammatory properties.[2] This is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[20][21]
Experimental Workflows
Workflow for Synthesis and Characterization
The general workflow for the synthesis and structural characterization of this compound analogues is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure-activity relationships of mosquito larvicidal chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 20. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Metochalcone in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metochalcone, a chalcone derivative, has been clinically utilized as a choleretic agent, promoting bile secretion. Beyond this established use, recent preclinical research has illuminated its potential as an anti-cancer agent, notably through the modulation of specific signaling pathways. Understanding the pharmacokinetic profile of this compound is paramount for its further development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Due to the limited availability of a complete pharmacokinetic dataset for this compound in the public domain, this guide supplements known information with data from related chalcone compounds and outlines detailed experimental protocols for future research.
Pharmacodynamics and Mechanism of Action
This compound's anti-cancer activity is significantly attributed to its interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, this compound has been shown to inhibit the JAK2/STAT3 pathway, a critical mediator of cell proliferation, survival, and differentiation that is often dysregulated in various cancers.[1][2][3]
Signaling Pathway of this compound's Anti-Cancer Activity
The mechanism involves the suppression of JAK2 and STAT3 phosphorylation, leading to the downregulation of target genes involved in tumor growth and survival.[1][4]
Pharmacokinetic Profile
Detailed preclinical pharmacokinetic data for this compound is scarce in publicly available literature. However, the broader class of chalcones is known to face challenges with bioavailability due to factors like poor aqueous solubility and rapid metabolism.[5][6] Methylation of hydroxyl groups, as seen in this compound (2',4',4'-trimethoxychalcone), is a strategy that can slow down metabolism and potentially enhance activity.[7]
To provide a reference for the expected pharmacokinetic properties of a chalcone derivative, the following table summarizes the preclinical pharmacokinetic parameters of Cardamonin, another chalcone with anti-cancer properties, in mice.[8]
Table 1: Preclinical Pharmacokinetic Parameters of Cardamonin in Mice (for reference only)
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1025 ± 158 | 215 ± 45 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng·h/mL) | 856 ± 112 | 778 ± 98 |
| AUC (0-inf) (ng·h/mL) | 875 ± 121 | 810 ± 105 |
| t1/2 (h) | 1.2 ± 0.3 | 2.5 ± 0.6 |
| Bioavailability (%) | - | 18 |
Data from a study on the chalcone Cardamonin, not this compound.[8]
Experimental Protocols
Proposed In Vivo Pharmacokinetic Study of this compound
This hypothetical protocol is designed for a preliminary pharmacokinetic evaluation of this compound in a preclinical model.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Dosing:
-
Intravenous (IV) group: 10 mg/kg this compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Oral (PO) group: 50 mg/kg this compound administered by oral gavage.
-
-
Blood Sampling: Approximately 0.2 mL of blood collected from the tail vein at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.
Analytical Method for this compound Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be suitable for the quantification of this compound in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard (a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, ≤ 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
Western Blot Analysis for JAK2/STAT3 Pathway Validation
This protocol is used to confirm the inhibitory effect of this compound on the JAK2/STAT3 signaling pathway in cancer cell lines.[2]
-
Cell Culture and Treatment: Plate cancer cells (e.g., BT549 breast cancer cells) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Conclusion
This compound presents a promising therapeutic profile, with established choleretic effects and emerging anti-cancer properties mediated through the inhibition of the JAK2/STAT3 pathway. While a comprehensive preclinical pharmacokinetic profile of this compound is not yet publicly available, this guide provides a framework for future investigations. The general characteristics of chalcones suggest that bioavailability may be a key challenge to address in its development. The detailed experimental protocols provided herein offer a starting point for researchers to elucidate the complete ADME profile of this compound, which is essential for its translation into broader clinical applications. Further studies are warranted to determine the specific pharmacokinetic parameters of this compound in various preclinical models to support its continued development as a therapeutic agent.
References
- 1. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics and ADME characterization of a novel anticancer chalcone, cardamonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Metochalcone: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metochalcone, systematically known as 2',4,4'-trimethoxychalcone, is a chalcone derivative that has garnered attention for its diverse biological activities. Historically marketed as a choleretic agent, recent research has unveiled its potential as an anticancer agent through the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on its anticancer properties. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside quantitative data and visualizations of its mechanism of action to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Chemical Properties
The precise historical details of the initial discovery of this compound are not extensively documented in publicly available literature. It is known to have been used clinically as a choleretic (bile-promoting) drug, suggesting its origins may lie in synthetic medicinal chemistry programs aimed at developing therapies for biliary disorders.[1][2]
This compound belongs to the chalcone class of compounds, which are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2]
Chemical Structure:
-
Systematic Name: (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Synonyms: 2',4,4'-Trimethoxychalcone, Vesidryl, Trimepaton
-
Molecular Formula: C₁₈H₁₈O₄
-
Molecular Weight: 298.33 g/mol
Natural Sources
While likely developed synthetically for its initial clinical use, this compound has been identified as a natural product in the plant kingdom.
Table 1: Documented Natural Sources of this compound
| Family | Genus | Species | Common Name | Plant Part | Reference(s) |
| Fabaceae | Spatholobus | suberectus Dunn | Caulis Spatholobi | Stem | [3] |
Recent studies have identified this compound as a bioactive constituent of Spatholobus suberectus (Caulis Spatholobi), a plant used in traditional Chinese medicine.[3] The presence of this compound in this plant suggests that it may contribute to its traditional therapeutic effects.
Experimental Protocols
Synthesis of this compound (Claisen-Schmidt Condensation)
The standard method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde.[1]
Reaction Scheme:
2,4-Dimethoxyacetophenone + 4-Methoxybenzaldehyde --(Base Catalyst, e.g., NaOH or KOH in Ethanol)--> 2',4,4'-Trimethoxychalcone (this compound)
Detailed Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 2,4-dimethoxyacetophenone and 4-methoxybenzaldehyde in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ethanolic solution of the reactants while stirring at room temperature.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds over several hours.
-
Precipitation: Upon completion, pour the reaction mixture into cold water. The product, this compound, will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Representative Protocol for Isolation from Spatholobus suberectus
Workflow for Isolation:
-
Extraction: The dried and powdered stems of Spatholobus suberectus are extracted with a suitable organic solvent such as ethanol or methanol at room temperature or under reflux.
-
Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate). Chalcones are typically enriched in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Isolation: Fractions are collected and monitored by TLC. Those containing this compound are combined and may require further purification by techniques such as preparative HPLC to yield the pure compound.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its choleretic and anticancer effects being the most notable.
Choleretic Activity
This compound was clinically used as a choleretic agent, meaning it promotes the secretion of bile from the liver.[1][2] However, detailed quantitative data from preclinical or clinical studies and the specific molecular mechanism of action for this effect are not well-documented in recent scientific literature.
Anticancer Activity
Recent research has highlighted the potent anticancer properties of this compound, particularly against breast and lung cancer cell lines.[3]
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | Reference(s) |
| BT549 | Breast Cancer | 22.67 | 3.378 | [3] |
| A549 | Lung Cancer | 22.05 | 4.278 | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
The anticancer effects of this compound are, at least in part, mediated by its inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3] This pathway is often aberrantly activated in various cancers, promoting cell proliferation, survival, and migration.
This compound's inhibition of the JAK2/STAT3 pathway leads to several downstream effects, including:
-
Induction of S-phase cell cycle arrest. [3]
-
Inhibition of cancer cell migration and invasion. [3]
-
Induction of a senescence-associated secretory phenotype (SASP). [3]
Conclusion and Future Perspectives
This compound is a bioactive chalcone with a history of clinical use as a choleretic agent and newly discovered potential as an anticancer therapeutic. Its identification in Spatholobus suberectus opens avenues for further investigation into the ethnopharmacological uses of this plant. The elucidation of its inhibitory effects on the JAK2/STAT3 pathway provides a clear mechanism for its anticancer activity and highlights it as a promising lead compound for the development of novel cancer therapies.
Future research should focus on:
-
A more thorough investigation into the historical discovery and development of this compound as a choleretic drug.
-
Development of specific and optimized protocols for the isolation of this compound from its natural sources.
-
In-depth studies to quantify its choleretic effects and elucidate the underlying molecular mechanisms.
-
Further preclinical and in vivo studies to validate its anticancer efficacy and safety profile.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metochalcone's Impact on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metochalcone, a chalcone derivative, has garnered significant attention in oncological research for its potential as an anti-tumor agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, focusing on its interactions with key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Quantitative Data Summary
This compound, also identified in literature as 2',4',4-trihydroxychalcone (TEC), has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines. The following table summarizes the available quantitative data on its efficacy.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| BT549 | Breast Cancer | IC50 (24h) | 22.67 µM | [1] |
| BT549 | Breast Cancer | IC50 (48h) | 3.378 µM | [1] |
| A549 | Lung Cancer | IC50 (24h) | 22.05 µM | [1] |
| A549 | Lung Cancer | IC50 (48h) | 4.278 µM | [1] |
| HCT116 | Colorectal Cancer | IC50 | 4.1 µmol/L | [2] |
| Caco | Colon Cancer | IC50 | 23.34 ± 0.14 μM | [3] |
Core Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is attributed to its ability to modulate multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and migration. Transcriptional profiling and subsequent mechanistic studies have revealed that this compound primarily impacts the JAK2/STAT3, p53, MAPK, and PI3K/Akt/mTOR pathways, while also inducing apoptosis and cell cycle arrest.
The JAK2/STAT3 Signaling Pathway
A primary mechanism of this compound's action is the inhibition of the JAK2/STAT3 signaling axis.[1][4] This pathway is often aberrantly activated in various cancers, promoting cell proliferation and survival. This compound has been shown to significantly reduce the protein expression of phosphorylated STAT3 (p-STAT3) and total JAK2/STAT3 in breast cancer cells.[1] In lung cancer cells, it completely reduced the protein levels of p-STAT3 and JAK2 at a concentration of 40 μM.[1] The inactivation of the JAK2/STAT3 axis by this compound leads to the induction of a senescence-associated secretory phenotype (SASP), contributing to its anti-tumor effects.[1][4][5]
References
- 1. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 5. [PDF] this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer | Semantic Scholar [semanticscholar.org]
A Deep Dive into the Medicinal Chemistry of Metochalcone
For Researchers, Scientists, and Drug Development Professionals
Metochalcone, a notable member of the chalcone family, has garnered significant attention in the field of medicinal chemistry. Its versatile pharmacological profile, encompassing anticancer, anti-inflammatory, and antioxidant activities, has established it as a valuable scaffold for drug discovery and development. This technical guide provides a comprehensive review of the medicinal chemistry of this compound, with a focus on its synthesis, quantitative biological data, and mechanisms of action, including its interaction with key signaling pathways.
Core Compound Profile
Systematic Name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one Synonyms: 2',4',4-Trihydroxychalcone, TEC Molecular Formula: C₁₅H₁₂O₄ Molecular Weight: 256.25 g/mol
This compound is characterized by the classic chalcone structure: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The specific placement of hydroxyl groups on its phenyl rings is crucial for its distinct biological activities. Historically, this compound has been recognized for its choleretic (bile-promoting) effects.[1]
Quantitative Biological Activity
The therapeutic potential of this compound has been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its biological activity.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its pro-apoptotic and anti-proliferative actions are central to its anticancer properties.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 8.53 µg/mL | [2] |
| WiDr | Colon Cancer | 2.66 µg/mL | [2] |
| T47D | Breast Cancer | 24.61 µg/mL | [2] |
| BT549 | Breast Cancer | Concentration-dependent inhibition | [3] |
| A549 | Lung Cancer | Concentration-dependent inhibition | [3] |
Anti-inflammatory and Antioxidant Activity
This compound's anti-inflammatory and antioxidant properties are attributed to its ability to modulate key signaling pathways and scavenge reactive oxygen species.
| Assay | Activity | IC50/Value | Reference |
| Butyrylcholinesterase Inhibition | Anticholinesterasic | 26.55 ± 0.55 µg/mL | [4] |
| DPPH Radical Scavenging | Antioxidant | Not specified | [4] |
| Nitric Oxide Production Inhibition | Anti-inflammatory | - | Data for related compounds suggest potent activity[5] |
| ABTS Radical Scavenging | Antioxidant | - | Data for related compounds available[6] |
Mechanism of Action: The JAK2/STAT3 Signaling Pathway
A primary mechanism through which this compound exerts its anticancer effects is the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.
This compound has been shown to decrease the phosphorylation of both JAK2 and STAT3, leading to the downregulation of their downstream targets.[3] This inhibition triggers a senescence-associated secretory phenotype (SASP) in cancer cells, contributing to the suppression of tumor growth.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
Synthesis of this compound via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the standard method for synthesizing chalcones, including this compound.[7][8]
Materials:
-
2,4-Dihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Mortar and pestle (for solvent-free method)
-
Standard laboratory glassware
Procedure (Conventional Solvent-Based Method):
-
Dissolve equimolar amounts of 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Slowly add a solution of NaOH or KOH in water to the stirred mixture at room temperature.
-
Continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude this compound.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to study cell migration and wound closure in vitro.
Materials:
-
Confluent monolayer of cells in a culture plate
-
Sterile pipette tip (e.g., p200)
-
Phosphate-Buffered Saline (PBS)
-
Culture medium
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium, with or without the test compound (this compound).
-
Capture images of the scratch at time zero (T=0).
-
Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Conclusion
This compound stands out as a promising natural product-derived scaffold in medicinal chemistry. Its well-documented anticancer, anti-inflammatory, and antioxidant activities, coupled with a defined mechanism of action involving the inhibition of the JAK2/STAT3 pathway, make it a compelling candidate for further drug development. The straightforward synthesis and the potential for structural modification offer numerous avenues for the design of novel and more potent therapeutic agents based on the this compound framework. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this versatile molecule.
References
- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcea.org [ijcea.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Metochalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core.[1][2] These compounds have garnered significant interest in medicinal chemistry and drug development due to their extensive pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] Metochalcone, a chalcone derivative, serves as a valuable precursor in the synthesis of various heterocyclic compounds and is investigated for its own biological activities.[1][5] Notably, this compound has been shown to inhibit the proliferation of breast and lung cancer cells by inducing cell cycle arrest and a senescence-associated secretory phenotype through the modulation of the JAK2/STAT3 signaling pathway.[5][6]
The Claisen-Schmidt condensation is a robust and widely employed method for synthesizing chalcones.[1][7] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[1][8] This document provides detailed protocols for the synthesis of this compound using both conventional solvent-based and solvent-free "green" chemistry approaches, along with its biological context and characterization data.
Reaction Principle
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., 4-methoxyacetophenone) to form a resonance-stabilized enolate ion.[7][9] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, which is the chalcone.[7]
Experimental Protocols
Two primary methods for the synthesis of 4'-methoxychalcone via Claisen-Schmidt condensation are presented below: a conventional method using a solvent and a green chemistry approach using a grinding technique.[7]
Protocol 1: Conventional Solvent-Based Synthesis
Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute solution (10% v/v)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of 95% ethanol.[7]
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants at room temperature.[7][8]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.[8] Monitor the reaction's progress by TLC.[7]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and cold water.[7][8]
-
Acidify the mixture with a cold 10% HCl solution until it is neutral to precipitate the product.[7][8]
-
Collect the solid product by vacuum filtration and wash it with cold water.[8]
-
Recrystallize the crude product from ethanol to obtain pure 4'-methoxychalcone.[7]
-
Dry the purified product and calculate the yield.
Protocol 2: Solvent-Free "Green" Synthesis (Grinding Method)
This environmentally friendly method avoids the use of organic solvents during the reaction step.[8]
Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Mortar and pestle
-
Standard laboratory glassware
Procedure:
-
In a mortar, combine 4-methoxyacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid NaOH or KOH (1 equivalent).[7]
-
Grind the mixture with a pestle for the time specified by the reaction monitoring.
-
Monitor the reaction completion using TLC.[7]
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.[8]
-
Transfer the slurry to a beaker and neutralize with dilute HCl.[8]
-
Filter the solid product and wash it with cold water.[7]
-
Recrystallize the crude product from ethanol to obtain pure 4'-methoxychalcone.[7]
-
Dry the purified product and calculate the yield.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 4'-Methoxychalcone
| Catalyst | Catalyst Type | Yield (%) | Reference |
| NaOH/KOH | Base | 88-98% | [7] |
| HCl, BF3, B2O3 | Acid | 10-40% | [7] |
Table 2: Biological Activity of this compound (2',4',4-trihydroxychalcone)
| Cell Line | Activity | Effect | Signaling Pathway | Reference |
| BT549 (Breast Cancer) | Antiproliferative | S-phase cell cycle arrest, inhibition of cell migration, induction of senescence-associated secretory phenotype (SASP) | Repression of JAK2/STAT3 | [5][6] |
| A549 (Lung Cancer) | Antiproliferative | Concentration-dependent inhibition of cell proliferation | Modulation of JAK2/STAT3 and p53 pathways | [5][6] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 6. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Green Synthesis of Metochalcone Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the environmentally friendly synthesis of metochalcone derivatives. This compound, a choleretic drug, and its derivatives are of significant interest in medicinal chemistry.[1] Green chemistry approaches to their synthesis offer numerous advantages over traditional methods, including reduced reaction times, higher yields, and the use of safer reagents and solvents.
This guide focuses on three prominent green synthesis techniques: microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free synthesis. Each section includes a detailed experimental protocol, a comparative data table, and a visual workflow diagram to facilitate understanding and implementation in the laboratory.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields.[2][3][4] This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to shorter reaction times compared to conventional heating methods.[2][4]
Comparative Synthesis Data: Microwave-Assisted vs. Conventional Methods
| Derivative | Catalyst/Base | Solvent | Microwave Power (W) / Temp (°C) | Time (min) | Yield (%) | Conventional Method Time (h) | Conventional Method Yield (%) | Reference |
| This compound | KOH | Ethanol | 180 W | 2-6 | >70 (estimated) | 24 | <70 (estimated) | |
| Hydroxychalcones | Anhydrous K2CO3 | Solvent-free | 480 W | 3-5 | 80-90 | Not specified | Not specified | [3] |
| Various Chalcones | NaOH | Ethanol | 160-320 W | 1-2 | >70 | 24 | <70 | [2] |
| Ferrocenylchalcones | KOH | Ethanol | Not Specified / 100°C | 1-5 | 92 | Not specified | Not specified |
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for microwave-assisted chalcone synthesis.
Materials:
-
2,5-Dimethoxyacetophenone
-
4-Methoxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Microwave reactor vial (10 mL)
-
Microwave synthesis reactor
-
Thin Layer Chromatography (TLC) plates
-
Ethyl acetate and hexane (for TLC)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave vial, dissolve equimolar amounts of 2,5-dimethoxyacetophenone and 4-methoxybenzaldehyde in a minimum amount of ethanol.
-
Add an aqueous solution of potassium hydroxide (e.g., 40% w/v) dropwise to the mixture while stirring.
-
Seal the vial and place it in the microwave synthesis reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 180 W) for 2 to 6 minutes. Monitor the reaction progress by TLC using an ethyl acetate:hexane solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Experimental Workflow
References
Application Notes and Protocols for In Vitro Assessment of Metochalcone's Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metochalcone, a derivative of chalcone, has demonstrated significant potential as an anticancer agent.[1][2] Chalcones, belonging to the flavonoid family, are known for their diverse pharmacological activities.[1][3] This document provides a comprehensive guide to the in vitro assessment of the anticancer properties of this compound, offering detailed experimental protocols and data presentation formats essential for preclinical research and drug development. The methodologies outlined here are designed to evaluate cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key signaling pathways.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. The following tables summarize the reported IC50 values for this compound and its derivatives against various cancer cell lines.
Table 1: IC50 Values of 4'-Methoxychalcone against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Methoxychalcone | A549 (Human lung adenocarcinoma) | 85.40 | [3] |
| 4'-Methoxychalcone | B-16 (Mouse melanoma) | 50.15 | [3][4] |
| 4'-Methoxychalcone | 3T3 (Mouse fibroblast - non-cancerous) | 64.34 | [3][4] |
Table 2: Cytotoxicity of Various Methoxychalcone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| 4'-amino-4-methoxychalcone | HeLa (Cervical Cancer) | 31.75 µg/mL | [1] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical Cancer) | 3.204 µM | [5] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast Cancer) | 3.849 µM | [5] |
| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 µM | [6] |
| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 µM | [6] |
| Chalcone 12 | ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 µM | [6] |
| Chalcone 13 | ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 µM | [6] |
| Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 µM | [6] |
| Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 µM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
This compound stock solution (dissolved in DMSO)[3]
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
DMSO (Dimethyl sulfoxide)[3]
-
96-well flat-bottom sterile microplates[3]
-
Multichannel pipette[3]
-
Microplate reader[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium.[3][7] After 24 hours of incubation, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells.[3][7] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).[3] Incubate for the desired time points (e.g., 24, 48, 72 hours).[3][7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][7] Shake the plate gently for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[7]
Diagram: MTT Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Metochalcone in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metochalcone, a chalcone derivative also known as 2', 4', 4-trihydroxychalcone (TEC), has emerged as a promising anti-cancer agent.[1] Studies have demonstrated its efficacy in inhibiting the proliferation of breast cancer cells through various mechanisms, including the induction of cellular senescence and cell cycle arrest.[1] This document provides detailed protocols for investigating the effects of this compound on breast cancer models, both in vitro and in vivo. The application notes also explore its potential impact on key signaling pathways implicated in breast cancer progression, such as the JAK2/STAT3 and the PI3K/Akt/mTOR pathways. While the direct effect of this compound on the PI3K/Akt/mTOR pathway is an area of active investigation, the known activity of other chalcones, such as Licochalcone A, on this pathway provides a strong rationale for its examination.[2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (TEC) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| BT549 | Breast Cancer | 24 | 22.67 | [1] |
| BT549 | Breast Cancer | 48 | 3.378 | [1] |
| A549 | Lung Cancer | 24 | 22.05 | [1] |
| A549 | Lung Cancer | 48 | 4.278 | [1] |
Table 2: In Vitro Cytotoxicity of Other Chalcones in Breast Cancer Cell Lines
| Chalcone | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Chalcone-3 | MDA-MB-231 | 24 | 17.98 ± 6.36 (µg/mL) | [4] |
| Chalcone-3 | T47D | Not Specified | 0.34 (µg/mL) | [4] |
| Chalcone-3 | MCF7 | Not Specified | 0.80 (µg/mL) | [4] |
| Licochalcone A | MCF-7 | Not Specified | Not Specified | [2][3] |
| Trans-chalcone | MCF-7 | Not Specified | 53.73 | [5] |
Signaling Pathways and Experimental Workflows
This compound's Known Mechanism of Action
This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to the induction of a senescence-associated secretory phenotype (SASP) in breast cancer cells.[1] This process involves cell cycle arrest and a reduction in cell proliferation and migration.
Caption: this compound inhibits the JAK2/STAT3 pathway. (Within 100 characters)
Proposed Investigation of the PI3K/Akt/mTOR Pathway
Given that other chalcones modulate the PI3K/Akt/mTOR pathway in breast cancer, it is hypothesized that this compound may also exert its anti-cancer effects through this critical signaling cascade.[2][3]
Caption: Hypothesized inhibition of PI3K/Akt/mTOR by this compound. (Within 100 characters)
Experimental Workflow
The following diagram outlines the general workflow for the in vitro and in vivo evaluation of this compound.
Caption: Workflow for evaluating this compound in breast cancer models. (Within 100 characters)
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which is proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines (e.g., BT549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
Principle: Senescent cells express β-galactosidase activity at pH 6.0, which can be detected by the cleavage of the chromogenic substrate X-gal, resulting in a blue precipitate.
Materials:
-
Breast cancer cells
-
This compound
-
SA-β-gal Staining Kit (or individual reagents: X-gal, citric acid/phosphate buffer pH 6.0, potassium ferrocyanide, potassium ferricyanide, NaCl, MgCl₂)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plates at 37°C (without CO₂) for 12-24 hours, protected from light.
-
Observe the cells under a microscope for the development of a blue color.
-
Quantify the percentage of blue, senescent cells.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
Principle: Human breast cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth can then be evaluated in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Breast cancer cells (e.g., BT549, MCF-7)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Suspend breast cancer cells in PBS (with or without Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired doses and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tumors can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
References
- 1. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Metochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metochalcone, also known as 2',4,4'-Trimethoxychalcone, is a flavonoid derivative belonging to the chalcone family. Chalcones are recognized for their broad range of biological activities and serve as important precursors in the synthesis of various flavonoids and other heterocyclic compounds.[1] Accurate and reliable analytical characterization of this compound is crucial for drug discovery, process development, and quality assurance. This document provides detailed application notes and protocols for the characterization of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is commonly employed for the analysis of chalcones due to its ability to separate compounds with varying polarities.[1]
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: An integrated HPLC system equipped with a quaternary pump, degasser, autosampler, and a variable wavelength UV-Vis detector.[1]
-
Column: A reversed-phase C18 column (e.g., Thermo Scientific™ Accucore™ RP-MS, 150 mm x 2.1 mm, 2.6 µm particle size) is recommended for good resolution and peak shape.[1]
-
Solvents: HPLC grade methanol and water.[1]
-
Acid: Formic acid (analytical grade).[1]
-
Standard: this compound reference standard (purity ≥98%).
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[1]
Sample Preparation:
The choice of sample preparation method will depend on the sample matrix.[1] For reaction mixtures, dilute an aliquot of the reaction mixture with methanol or the initial mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]
HPLC Conditions:
The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column used.[1]
| Parameter | Condition |
| Column | C18 reversed-phase, 150 mm x 2.1 mm, 2.6 µm |
| Mobile Phase | Gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in methanol (B) |
| Gradient | Start with a suitable percentage of B, ramp up to a higher percentage to elute the compound, and then return to initial conditions for equilibration. A typical gradient might be: 0-2 min, 40% B; 2-10 min, 40-90% B; 10-12 min, 90% B; 12-12.1 min, 90-40% B; 12.1-15 min, 40% B. |
| Flow Rate | 0.25 mL/min[2] |
| Column Temperature | 45 °C[2] |
| Injection Volume | 5 µL[2] |
| Detection | UV-Vis at an optimal wavelength (typically 300-380 nm for chalcones)[1] |
Data Presentation
Table 1: Representative HPLC Data for a Methoxychalcone Derivative
| Compound | Retention Time (min) | Wavelength (nm) |
| 4'-Methoxychalcone | ~8.5 (example) | 320 |
Note: The retention time is illustrative and will vary depending on the exact HPLC conditions and the specific chalcone derivative.
Experimental Workflow
Caption: General workflow for HPLC analysis of this compound.
Spectroscopic Techniques
Spectroscopic techniques are essential for the structural elucidation of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. Chalcones typically exhibit two main absorption bands due to their conjugated system.[3]
Experimental Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.[4]
-
Solvent: Ethanol is a common solvent for UV-Vis analysis of chalcones.[4]
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1x10⁻⁴ M).[4]
-
Measurement: Record the UV-Vis spectrum over a wavelength range of 200–500 nm, using the pure solvent as a blank.[3]
Data Presentation:
Table 2: Typical UV-Vis Absorption Maxima for Methoxylated Chalcones
| Band | Wavelength Range (nm) | Electronic Transition |
| Band I | 340–390 | π → π* (cinnamoyl system)[3] |
| Band II | 220–270 | π → π* (benzoyl moiety)[3] |
For a related compound, 2-methoxy-2'-hydroxychalcone, strong absorptions were observed at 292 nm (π-π) and 362 nm (n-π).[4] The presence of methoxy groups in this compound is expected to influence these absorption maxima.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Measurement: Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.[5]
Data Presentation:
Table 3: Characteristic FTIR Absorption Bands for Chalcones
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (carbonyl) | 1630–1690[6] |
| C=C (α,β-unsaturated) | 1527–1605[4] |
| Ar-H (aromatic C-H) | 3042–3098[7] |
| C-O (ether) | ~1250 and ~1030 |
| =C-H (alkene C-H) | 2919–2956[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.[8]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
Measurement: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
Data Presentation:
Table 4: Expected ¹H NMR Chemical Shifts for this compound
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| Aromatic Protons | 6.5 - 8.2 | Multiplets, Doublets |
| H-α (vinylic) | ~7.4 | Doublet |
| H-β (vinylic) | ~7.8 | Doublet |
Note: The coupling constant (J) between H-α and H-β is typically in the range of 15-18 Hz for the E (trans) isomer, which is the more stable and common form of chalcones.[8]
Table 5: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~187-198[5][9] |
| C-α (vinylic) | ~118-125[9] |
| C-β (vinylic) | ~140-145[9] |
| Aromatic Carbons | ~110-165[9] |
| -OCH₃ | ~55-56[9] |
Logical Workflow for Spectroscopic Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. scitepress.org [scitepress.org]
Application Notes and Protocols: Cell-Based Assays for Screening Metochalcone's Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metochalcone, a trihydroxychalcone, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer biology.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the biological effects of this compound. These assays are fundamental for researchers in drug discovery and development to elucidate the mechanisms of action and evaluate the efficacy of this compound and its analogs. The protocols provided herein cover key cellular processes including proliferation, viability, cell cycle progression, and cell migration. Furthermore, the underlying signaling pathway modulated by this compound is discussed and visualized.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data on the biological effects of this compound from cell-based assays. This data provides a clear comparison of its potency in different cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| BT549 (Breast Cancer) | MTT Assay | IC50 (24h) | 22.67 µM | [1] |
| A549 (Lung Cancer) | MTT Assay | IC50 (24h) | 22.05 µM | [1] |
| BT549 (Breast Cancer) | MTT Assay | IC50 (48h) | 3.378 µM | [1] |
| A549 (Lung Cancer) | MTT Assay | IC50 (48h) | 4.278 µM | [1] |
| Hela (Cervical Cancer) | MTT Assay | IC50 | Moderate to Excellent | [3] |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | Moderate to Excellent | [3] |
| A549 (Lung Cancer) | MTT Assay | IC50 | Moderate to Excellent | [3] |
| HepG2 (Liver Cancer) | MTT Assay | IC50 | Moderate to Excellent | [3] |
Signaling Pathway Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] Inhibition of this pathway by this compound leads to the induction of a senescence-associated secretory phenotype (SASP), which contributes to the suppression of tumor growth.[1][2]
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the biological effects of this compound are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Cell Cycle Analysis by Flow Cytometry
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10] Propidium iodide (PI), a fluorescent dye, intercalates into the DNA of permeabilized cells, and the fluorescence intensity is proportional to the DNA content.
Experimental Workflow:
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro.[13] A "scratch" or "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.[13]
Experimental Workflow:
References
- 1. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. clyte.tech [clyte.tech]
Application Notes and Protocols for In Vivo Efficacy Testing of Metochalcone in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-tumor efficacy of Metochalcone (also referred to as 2', 4', 4-trihydroxychalcone or TEC) in preclinical in vivo tumor models. The protocols are based on established methodologies and specific findings from studies on this compound's mechanism of action.
Introduction to this compound and its Anti-Cancer Activity
This compound is a chalcone derivative that has demonstrated significant anti-tumor properties in various cancer cell lines, including breast and lung cancer.[1][2] Its primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway.[1][2] This inhibition leads to the induction of a senescence-associated secretory phenotype (SASP), cell cycle arrest in the S-phase, and a reduction in cell migration and proliferation.[1][2] In vivo studies have confirmed that this compound can effectively reduce tumor growth in xenograft mouse models.[2]
Key Signaling Pathways
This compound's anti-cancer effects are primarily mediated through the modulation of the JAK2/STAT3 and p53 signaling pathways, leading to the induction of SASP.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from a representative in vivo study of this compound in breast (BT549) and lung (A549) cancer xenograft models.
Table 1: Effect of this compound on Tumor Growth in BT549 Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data not specified | Data not specified | - |
| This compound | 40 | Significantly Reduced | Significantly Reduced | Data not specified |
Table 2: Effect of this compound on Tumor Growth in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data not specified | Data not specified | - |
| This compound | 40 | Significantly Reduced | Significantly Reduced | Data not specified |
Note: Specific numerical values for tumor volume and weight were not provided in the source material, but a significant reduction was reported.[2]
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound using subcutaneous xenograft models.
Experimental Workflow
Cell Culture and Preparation
-
Cell Lines: Human breast cancer BT549 cells or human lung cancer A549 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free PBS or medium.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.
-
Animal Model and Tumor Implantation
-
Animal Model: 4-6 week old female BALB/c nude mice.
-
Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Drug Formulation and Administration
-
This compound Formulation:
-
Due to its hydrophobic nature, this compound should be dissolved in a suitable vehicle. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO and sterile saline.
-
Recommended Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 8 mg/mL). The final DMSO concentration should be kept low (ideally ≤10%) to minimize toxicity.
-
Vortex the solution thoroughly. A brief sonication may be necessary to ensure complete dissolution. The final solution should be clear.
-
-
-
Administration:
-
Dosage: 40 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: Once daily.
-
Tumor Monitoring and Endpoint Analysis
-
Tumor Measurement:
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .
-
-
Randomization: When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into a vehicle control group and a this compound treatment group (n=8-10 mice per group).
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Endpoint Criteria:
-
The study may be terminated after a predetermined period (e.g., 21-28 days).
-
Alternatively, individual mice should be euthanized if the tumor volume exceeds a predetermined limit (e.g., 2000 mm³), the tumor becomes ulcerated, or if there is a significant loss of body weight (>20%) or other signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[3][4]
-
-
Endpoint Data Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis and immunohistochemistry (IHC).
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., Western blotting).
-
Immunohistochemistry (IHC)
-
Objective: To assess the effect of this compound on cell proliferation and senescence in the tumor tissue.
-
Markers:
-
Ki67: A marker of cell proliferation.
-
p16 and p21: Markers of cellular senescence.
-
-
Protocol:
-
Tissue Preparation: Paraffin-embed the formalin-fixed tumor tissues and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki67, p16, and p21 overnight at 4°C.
-
Secondary Antibody and Detection: Use a corresponding HRP-conjugated secondary antibody and a DAB substrate kit for detection.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of positively stained cells under a microscope.
-
Conclusion
These application notes and protocols provide a robust framework for investigating the in vivo efficacy of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this promising anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of Metochalcone
Introduction
Metochalcone, systematically known as (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (IUPAC Name), is a trimethoxylated chalcone derivative.[1] Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds, serving as precursors in the biosynthesis of flavonoids and isoflavonoids.[2] this compound and its analogues are subjects of interest in medicinal chemistry due to their potential therapeutic activities.[3][4]
The most common and efficient method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[5][6][7][8] This document provides detailed protocols for the synthesis of this compound via both conventional and green chemistry approaches, followed by comprehensive procedures for its purification by recrystallization and column chromatography.
I. Synthesis of this compound via Claisen-Schmidt Condensation
The synthesis of this compound is achieved by the base-catalyzed condensation of 2,4-Dimethoxyacetophenone and p-Anisaldehyde (4-Methoxybenzaldehyde).[9] The reaction involves the formation of a resonance-stabilized enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[5][8] A subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound.[5] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred as catalysts, as they generally provide higher yields compared to acid catalysts.[8]
Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Protocol 1: Conventional Synthesis (Solvent-Based)
This method utilizes an alcoholic solvent and is a widely practiced procedure for Claisen-Schmidt condensations.[6]
Materials:
-
2,4-Dimethoxyacetophenone
-
p-Anisaldehyde (4-Methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 6 M)
-
Hydrochloric Acid (HCl), dilute solution (e.g., 10% v/v)
-
Distilled Water
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4-Dimethoxyacetophenone and p-Anisaldehyde in a minimal amount of 95% ethanol.[6][8]
-
Catalyst Addition: While stirring the solution at room temperature, add a solution of NaOH or KOH dropwise.[5]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][8] Stirring is typically continued for 4-6 hours or until a solid precipitate is formed.[6][8]
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water.[5][8]
-
Neutralization: Acidify the mixture with dilute HCl until the pH is neutral to precipitate the crude product.[8]
-
Isolation: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel and wash the solid thoroughly with cold water.[8]
-
Drying: Dry the crude product before proceeding to purification.
Protocol 2: Green Synthesis (Solvent-Free Grinding)
This environmentally friendly method avoids the use of organic solvents, often requires shorter reaction times, and can produce high yields.[8][10]
Materials:
-
2,4-Dimethoxyacetophenone
-
p-Anisaldehyde (4-Methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH), solid
-
Hydrochloric Acid (HCl), cold dilute solution (10% v/v)
-
Distilled Water
-
Mortar and pestle
Procedure:
-
Grinding: Combine equimolar amounts of 2,4-Dimethoxyacetophenone, p-Anisaldehyde, and solid NaOH in a mortar.[5][11]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 10-30 minutes.[10][11][12] The reaction is often accelerated by the frictional energy generated.[10][11] Monitor the reaction's completion using TLC.[11]
-
Work-up: Once the reaction is complete, add cold water to the mortar and triturate the solid.[8]
-
Neutralization: Transfer the resulting slurry to a beaker and neutralize with a cold 10% HCl solution to precipitate the product.[10][11]
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[11][12]
-
Drying: Dry the crude product before purification.
II. Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and residual catalyst to obtain this compound of sufficient purity for characterization and further use.[2]
Caption: Experimental workflow for the purification of this compound.
Protocol 3: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid chalcones, relying on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[2] Ethanol (95%) is a commonly used and effective solvent for this purpose.[2][13][14]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips
-
Vacuum filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip and add a minimal amount of 95% ethanol.[2][13]
-
Heating: Gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot solvent until the chalcone is completely dissolved.[2] Avoid using an excessive amount of solvent, as this will reduce the final yield.[13][14]
-
Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding activated charcoal) are present, perform a hot gravity filtration to remove them.[2][13]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.[13]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[2][15]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.[2][13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2][13]
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.[16]
Protocol 4: Purification by Column Chromatography
If recrystallization fails to yield a pure product, column chromatography is the next logical step to separate the target compound from impurities with different polarities.[13]
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of Hexane and Ethyl Acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection test tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Using TLC, determine an optimal solvent system (eluent). A good system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[13] A common starting point for chalcones is a hexane/ethyl acetate mixture (e.g., 9:1 ratio).[16]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).[13][16] Pour the slurry into the column and allow the silica to settle, ensuring uniform packing without air bubbles.[16] Add a thin layer of sand on top of the packed silica.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a slurry by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.[16]
-
Elution: Begin eluting with the chosen non-polar solvent. The polarity of the eluent can be gradually increased (gradient elution) by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate).[13][16]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes.[13][16]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[13][16]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[16]
III. Data Presentation
The efficiency of synthesis and purification can be evaluated based on reaction conditions and the yield of the final product.
Table 1: Comparison of Synthesis Methods for Chalcones
| Parameter | Conventional (Solvent) Method | Green (Grinding) Method | Reference(s) |
| Catalyst | NaOH or KOH (in solution) | Solid NaOH or KOH | [5][11] |
| Solvent | Ethanol | None | [6][11] |
| Reaction Time | 4 - 12 hours | 10 - 30 minutes | [6][10][11][12] |
| Typical Yield | Variable (can be high) | Often high (70-95% reported for some chalcones) | [11][17] |
| Notes | Standard, widely used procedure. | Environmentally friendly, rapid. | [6][8] |
Table 2: Purification Method Characteristics
| Method | Principle | Key Advantage | Common Solvents/Eluents | Reference(s) |
| Recrystallization | Differential solubility at different temperatures. | High purity for crystalline solids. | 95% Ethanol, Methanol, Ethanol/Water | [2][13][14] |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | Separation of closely related compounds and non-crystalline materials. | Silica Gel; Hexane/Ethyl Acetate gradients | [12][13][16] |
References
- 1. This compound | C18H18O4 | CID 6063342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. scitepress.org [scitepress.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. jetir.org [jetir.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Application of Metochalcone in High-Throughput Screening for Anti-Cancer Drug Discovery
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metochalcone, a trihydroxychalcone, has emerged as a promising small molecule in cancer research. It exhibits potent anti-proliferative and anti-metastatic properties in various cancer cell lines, including breast and lung cancer. The primary mechanism of action of this compound involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This inhibition leads to cell cycle arrest, induction of a senescence-associated secretory phenotype (SASP), and ultimately, a reduction in tumor growth.[1][2]
Given its well-defined mechanism of action and significant anti-cancer effects, this compound serves as an excellent reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer therapeutics, particularly those targeting the JAK2/STAT3 pathway. This document provides detailed protocols for utilizing this compound in HTS workflows, from primary screening to secondary and mechanistic assays.
Data Presentation
The following table summarizes the quantitative data for this compound's activity against various cancer cell lines. This data is essential for establishing appropriate assay concentrations and for comparing the potency of newly identified compounds.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |
| This compound | BT549 (Breast Cancer) | Cell Proliferation | Inhibition of cell growth | Concentration-dependent inhibition noted | [1][2] |
| This compound | A549 (Lung Cancer) | Cell Proliferation | Inhibition of cell growth | Concentration-dependent inhibition noted | [1][2] |
| This compound | BT549 (Breast Cancer) | Cell Cycle Analysis | S-phase arrest | Effect observed | [1][2] |
| This compound | BT549 (Breast Cancer) | Senescence Assay | Induction of SASP | Effect observed | [1][2] |
Note: Specific IC50 values for this compound from HTS-compatible assays are not widely published. The provided information is based on reported concentration-dependent effects. Researchers should determine specific IC50 values under their own experimental conditions.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay
This protocol describes a primary HTS assay to screen large compound libraries for cytotoxic or anti-proliferative effects on cancer cells. This compound is used as a positive control for inhibition.
Materials:
-
Cancer cell line of interest (e.g., BT549, A549)
-
Complete cell culture medium
-
384-well clear-bottom, black-walled tissue culture plates
-
Compound library, this compound, and DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent ATP-based assay
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plate (4,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 40 nL of each library compound, this compound (positive control), and DMSO (negative control) to the appropriate wells. This results in a final compound concentration of 10 µM (assuming a 10 mM stock).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO controls (100% viability) and a no-cell control (0% viability).
-
Calculate the percent inhibition for each compound.
-
Identify "hit" compounds that exhibit significant inhibition (e.g., >50% inhibition).
-
Secondary Assay: Senescence-Associated β-Galactosidase Staining
This assay is used to confirm whether the "hit" compounds from the primary screen induce cellular senescence, a key mechanism of this compound.
Materials:
-
Hit compounds from the primary screen
-
Senescence-Associated β-Galactosidase Staining Kit
-
96-well clear-bottom plates
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with hit compounds at various concentrations (e.g., 1, 5, 10 µM), this compound (positive control), and DMSO (negative control).
-
Incubate for 72 hours.
-
-
Staining Procedure:
-
Aspirate the culture medium and wash the cells twice with 1X PBS.
-
Add 100 µL of 1X Fixative Solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with 1X PBS.
-
Prepare the Staining Solution according to the kit manufacturer's instructions.
-
Add 100 µL of the Staining Solution to each well.
-
Incubate the plate at 37°C in a dry incubator (no CO2) for 12-18 hours.
-
-
Imaging and Analysis:
-
Observe the cells under a microscope for the development of a blue color, indicative of β-galactosidase activity.
-
Capture images of each well.
-
Quantify the percentage of blue, senescent cells relative to the total number of cells.
-
Mechanistic Assay: High-Content Imaging of STAT3 Nuclear Translocation
This assay investigates whether hit compounds inhibit the JAK2/STAT3 pathway by measuring the nuclear translocation of STAT3.
Materials:
-
Cancer cell line with inducible STAT3 activation (e.g., cells treated with IL-6 or Oncostatin M)
-
96- or 384-well imaging plates
-
Primary antibody against STAT3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding and Compound Treatment:
-
Seed cells in an imaging plate and allow them to attach overnight.
-
Pre-treat the cells with hit compounds, this compound, or DMSO for 1-2 hours.
-
-
STAT3 Activation:
-
Stimulate the cells with a known activator of the JAK/STAT pathway (e.g., 20 ng/mL IL-6) for 30 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-STAT3 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nucleus (DAPI channel) and cytoplasm.
-
Measure the fluorescence intensity of STAT3 in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic STAT3 fluorescence. A decrease in this ratio indicates inhibition of STAT3 nuclear translocation.
-
Mandatory Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A multi-stage high-throughput screening workflow for identifying this compound-like compounds.
Caption: Logical workflow for hit selection and confirmation in an HTS campaign.
References
Troubleshooting & Optimization
Technical Support Center: Metochalcone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of Metochalcone, a compound of significant interest in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1]
Q2: What are the primary causes of low yield in this compound synthesis?
A2: Low yields in this compound synthesis can stem from several factors, including:
-
Incomplete Reactions: Insufficient catalyst activity, poor reagent quality, or suboptimal reaction conditions can lead to incomplete conversion of starting materials.[4][5]
-
Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions include the Cannizzaro reaction, Michael addition, and self-condensation of the ketone.[4][5][6][7][8]
-
Product Precipitation and Purification Issues: Product loss during workup and purification steps, such as incomplete precipitation or loss during recrystallization, can significantly decrease the final yield.[7]
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[4][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Chalcones are often UV-active, making them easy to visualize under a UV lamp.[6]
Q4: Are there "green" or more environmentally friendly methods for this compound synthesis?
A4: Yes, green chemistry approaches to chalcone synthesis aim to reduce or eliminate the use of hazardous solvents and reagents.[9] Solvent-free synthesis, often achieved by grinding the solid reactants together, is a common green method that can lead to higher yields and shorter reaction times.[5][6] Microwave and ultrasound-assisted syntheses are also considered greener alternatives that can improve reaction efficiency.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Issue: The reaction has been running for the recommended time, but TLC analysis shows little to no formation of the desired this compound product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has been stored properly to prevent absorption of atmospheric CO2 and moisture, which reduces its effectiveness.[4] Use a freshly prepared solution for the reaction.[8] |
| Poor Reagent Quality | Use fresh, high-purity aldehydes and ketones. Impurities in the starting materials can inhibit the reaction.[5][7] |
| Suboptimal Reactant Ratio | The stoichiometry of the reactants is crucial. A 1:1 molar ratio of the aldehyde and ketone is a common starting point.[6][10] |
| Inappropriate Reaction Temperature | The optimal temperature can vary. While many syntheses proceed at room temperature, gentle heating (e.g., 40-50°C) may be necessary to increase the reaction rate.[7][11] However, excessive heat can promote side reactions.[4][11] |
| Insufficient Reaction Time | Some Claisen-Schmidt reactions can be slow and may require several hours to reach completion.[4][8] Monitor the reaction by TLC to determine the optimal reaction time.[11] |
Problem 2: Formation of Multiple Products (Observed on TLC)
Issue: TLC analysis of the reaction mixture shows multiple spots in addition to the starting materials and the desired product, indicating the formation of side products.
| Side Reaction | Minimization Strategies |
| Cannizzaro Reaction | This occurs when the aldehyde undergoes disproportionation in the presence of a strong base.[4][6][7] To minimize this, use a less concentrated base, add the base catalyst portion-wise, or run the reaction at a lower temperature.[4][6][7] Reacting the acetophenone with the base first to form the enolate before adding the aldehyde can also outcompete the Cannizzaro pathway.[5] |
| Michael Addition | The enolate of the ketone can add to the α,β-unsaturated ketone product.[6][7] Using a 1:1 stoichiometry of reactants and avoiding a large excess of the ketone can help minimize this.[6] |
| Self-Condensation of Ketone | The enolate of the ketone can react with another molecule of the ketone.[4][7] To prevent this, slowly add the ketone to a mixture of the aldehyde and the base catalyst.[4] |
Problem 3: Product is an Oil and Difficult to Crystallize
Issue: After the workup, the product is obtained as an oil instead of a solid, making isolation and purification challenging.
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | The formation of an oily product can be due to the presence of unreacted starting materials or side products.[4] |
| Low Melting Point of the Product | Some chalcones naturally have low melting points and exist as oils at room temperature.[4] |
| Inducing Crystallization | If the product is pure but oily, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also be effective. Cooling the mixture in an ice bath may also promote solidification.[4][7] |
| Purification by Chromatography | If crystallization fails, purification by column chromatography is a suitable alternative for separating the desired product from impurities.[7] |
Quantitative Data Summary
The yield of this compound and related chalcones is highly dependent on the reaction conditions. The following table summarizes yields obtained under various synthetic protocols.
| Synthesis Method | Catalyst | Temperature | Reaction Time | Solvent | Yield (%) | Reference |
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | Ethanol | 58-89 | [11] |
| Conventional Stirring | KOH | Room Temp | 24 hours | Ethanol/Water | 72-73 | |
| Grinding (Solvent-free) | NaOH (solid) | Ambient | 10 minutes | None | High | [11] |
| Ultrasound | KOH | 70-80°C | 6-8 hours | Methanol/Water | ~40-60 | [11] |
| Microwave | Basic Alumina | N/A | N/A | Minimal | Good |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a standard method for the synthesis of this compound using conventional heating and a base catalyst.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) in ethanol.
-
Addition of Aldehyde: To this solution, add the appropriately substituted benzaldehyde (1 equivalent).
-
Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours.[7][11]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Green Synthesis of this compound via Grinding (Solvent-Free)
This protocol offers an environmentally friendly, solvent-free alternative for the synthesis of this compound.[5]
-
Reactant Preparation: In a mortar, add the substituted acetophenone (1 equivalent) and a solid base catalyst, such as solid KOH (a slight excess).
-
Grinding: Grind the mixture with a pestle for several minutes to facilitate the formation of the enolate.
-
Addition of Aldehyde: Add the substituted benzaldehyde (1 equivalent) to the mortar.
-
Continued Grinding: Continue to grind the reaction mixture for an additional period, typically ranging from a few minutes to an hour.
-
Workup: After grinding, add cold deionized water to the solid mass and allow it to stand to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent like ethanol.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Competing reactions in this compound synthesis.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Metochalcone Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Metochalcone in in vitro assays. The focus is on overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as 2',4,4'-trimethoxychalcone, is a chalcone derivative with the chemical formula C₁₈H₁₈O₄ and a molecular weight of 298.33 g/mol .[1][2][3] It is a bioactive compound that has been investigated for various pharmacological activities, including its role as a cholagogue and its potential in cancer therapy.[4][5][6]
Q2: I'm having trouble dissolving this compound. What solvents are recommended for preparing a stock solution?
This compound is poorly soluble in water. For in vitro assays, the highly recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[7] Ethanol may also be a suitable solvent, although the solubility is likely lower than in DMSO.[8] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[8]
Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture media where its solubility is low.
To prevent precipitation, consider the following troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.5%, with ≤ 0.1% being ideal for most cell lines to minimize cytotoxicity.[7] You may need to determine the optimal concentration for your specific cell line.
-
Pre-warm the media: Adding the stock solution to pre-warmed (37°C) cell culture medium can help maintain the compound's solubility.
-
Use a stepwise dilution method: Instead of adding the concentrated stock directly to the final volume of media, create an intermediate dilution in a small volume of pre-warmed, serum-free medium. Then, add this intermediate dilution to the final volume of complete (serum-containing) medium.
-
Ensure rapid mixing: Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersion and prevent localized high concentrations.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line specific. However, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is generally considered safe for many cell lines. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to assess any effects of the solvent on your cells.
Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?
Yes, several alternative methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[11]
-
Nanoemulsion Formulation: Nanoemulsions are stable dispersions of oil and water that can carry hydrophobic drugs in the oil phase, improving their dispersibility in aqueous media.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. Hygroscopic DMSO: DMSO has absorbed water from the air, reducing its solvating power. 2. Insufficient mechanical agitation: The compound may need more energy to dissolve. 3. Stock solution is too concentrated. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Vortex the solution vigorously for 1-2 minutes. If necessary, use an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[7] 3. Try preparing a lower concentration stock solution. |
| A precipitate forms immediately after adding the DMSO stock to the cell culture medium. | 1. High final concentration of this compound: The concentration in the media exceeds its aqueous solubility limit. 2. Improper dilution technique: Adding the stock solution too quickly creates localized high concentrations. 3. Cold media: Lower temperatures decrease the solubility of hydrophobic compounds. | 1. Lower the final working concentration of this compound. 2. Employ a stepwise dilution method. Add the stock solution dropwise while gently mixing the media.[2] 3. Always use pre-warmed (37°C) cell culture medium. |
| A fine, cloudy precipitate appears in the culture plates after incubation. | 1. Delayed precipitation: The compound is slowly coming out of solution over time. 2. Interaction with media components: this compound may be interacting with proteins or salts in the serum or media. 3. pH shift in media: Cellular metabolism can alter the pH of the media, affecting compound solubility. | 1. Consider using a solubility enhancer like HP-β-cyclodextrin. 2. Try preparing the final dilution in serum-free media first, then adding it to the cells, followed by the addition of serum. Run a control plate without cells to check for precipitation over time. 3. Ensure the media is properly buffered and monitor the pH. |
Quantitative Data Summary
Solubility of a Structurally Related Chalcone
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 48[8][14] | 201.44[8][14] | Fresh, anhydrous DMSO is recommended.[8][14] |
| 22.5[8] | 94.43[8] | Sonication can aid dissolution.[8] | |
| Ethanol | 2[8] | 8.39[8] | |
| Water | Insoluble[8][15] | - |
Molar concentration was calculated using the molecular weight of 4'-Methoxychalcone (238.28 g/mol ).[8]
Example of Solubility Enhancement with Nanoemulsion
The following table presents data on a synthetic chalcone formulated as a nanoemulsion to enhance its solubility and efficacy for treating cutaneous leishmaniasis. This demonstrates the potential of nanoformulations for improving the delivery of poorly soluble chalcones.
| Parameter | Value |
| Chalcone Solubility in Medium-Chain Triglycerides (MCT Oil) | 2.8 ± 0.05 mg/g[12] |
| Nanoemulsion Droplet Size | 171.9 nm[12] |
| Polydispersity Index | 0.14[12] |
| Zeta Potential | -39.43 mV[12] |
| Drug Content | 91.09%[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh this compound: Accurately weigh out 2.98 mg of this compound powder and transfer it to a sterile microcentrifuge tube. Calculation: Mass = Molarity × Volume × Molecular Weight = 0.010 mol/L × 0.001 L × 298.33 g/mol = 0.00298 g = 2.98 mg
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If dissolution is difficult, place the tube in a 37°C water bath for 5-10 minutes or use a sonicator bath for 5 minutes.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Example for a 100 µM final concentration):
-
To achieve a 1:100 final dilution (for a final DMSO concentration of 1%), you would add 10 µL of the 10 mM stock to 990 µL of media.
-
For a lower final DMSO concentration (e.g., 0.1%), a serial dilution is recommended. For instance, first dilute the 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution. Then, add 10 µL of the 1 mM solution to 990 µL of media for a final concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Final Dilution: Add the calculated volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. Add the solution dropwise while gently mixing to ensure rapid and even dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.
Visualizations
This compound's Mechanism of Action: The JAK2/STAT3 Signaling Pathway
This compound has been shown to induce a senescence-associated secretory phenotype (SASP) in breast cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[4][5] The diagram below illustrates this proposed mechanism.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow: Preparing this compound Working Solutions
The following workflow outlines the recommended steps for preparing working solutions of this compound for in vitro assays to minimize precipitation.
Caption: Workflow for preparing this compound working solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound [DCF:INN] | CAS#:18493-30-6 | Chemsrc [chemsrc.com]
- 4. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 5. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancement of hydrosolubility and in vitro antiproliferative properties of chalcones following encapsulation into β-cyclodextrin/cellulose-nanocrystal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]
Metochalcone Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the stability of Metochalcone in cell culture media. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to cell culture experiments?
This compound, a member of the chalcone family, is a compound with known biological activities, including the ability to modulate signaling pathways such as the JAK2/STAT3 pathway.[1][2][3] For cell culture applications, it's important to note that this compound is a hydrophobic compound, which means it has low solubility in aqueous solutions like cell culture media.[4] It is more soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4]
Q2: My this compound precipitated after I added it to my cell culture medium. Why is this happening and how can I prevent it?
Precipitation is a common issue with hydrophobic compounds like this compound when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into the aqueous cell culture medium.[4] This is often referred to as the compound "crashing out" of solution.
To prevent this, consider the following:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1% (v/v), to minimize solvent-induced cytotoxicity and precipitation.[4]
-
Dilution Technique: Instead of adding the concentrated stock directly to the full volume of media, add the stock solution dropwise while gently vortexing or swirling the pre-warmed (37°C) media to ensure rapid and even dispersion.
-
Working Solution Concentration: You may be exceeding the solubility limit of this compound in the final culture medium. It is advisable to determine the maximum soluble concentration experimentally.
Q3: How stable is this compound in standard cell culture conditions (37°C, 5% CO2, pH ~7.4)?
-
pH: Chalcones can be susceptible to degradation in the slightly alkaline conditions of standard cell culture media (pH ~7.4).[5]
-
Light: Many chalcone-containing compounds are known to be light-sensitive. It is recommended to handle stock solutions and treated cell cultures with minimal exposure to direct light by using amber-colored tubes and keeping plates covered.[4]
-
Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules, potentially affecting their stability and bioavailability.[6][7][8]
Due to this potential for instability, it is best practice to prepare fresh dilutions of this compound for each experiment and minimize prolonged storage in aqueous solutions.[4]
Q4: What are the potential degradation products of this compound?
The specific degradation products of this compound in cell culture media have not been extensively characterized in publicly available literature. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize these products, typically using techniques like HPLC and LC-MS/MS.[9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | - Final concentration exceeds solubility limit.- Improper dilution of DMSO stock. | - Determine the maximum soluble concentration of this compound in your specific medium.- Lower the final working concentration.- Add the DMSO stock solution dropwise to pre-warmed media while vortexing. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in the culture medium.- Binding to serum proteins. | - Prepare fresh working solutions for each experiment.- Perform a time-course experiment to assess the stability of this compound under your experimental conditions.- Consider reducing the serum concentration if your cell line allows, or use serum-free media for the initial compound dilution. |
| High background or off-target effects | - Cytotoxicity from the DMSO solvent. | - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution (10 mM):
-
Aseptically weigh out the appropriate amount of this compound powder.
-
Dissolve in anhydrous, sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use, amber-colored tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
Add the appropriate volume of the 10 mM stock solution to the medium while gently vortexing to achieve the final desired concentration (e.g., for a 10 µM working solution, add 1 µL of 10 mM stock to 999 µL of medium).
-
Use the working solution immediately.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol outlines a method to determine the stability of this compound in cell culture media over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound (e.g., 10 µM) in pre-warmed cell culture medium (with and without 10% FBS).
-
Aliquot the solutions into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove a tube and immediately store it at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the samples.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from, for example, 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (typically around 320-370 nm for chalcones).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of this compound.
-
Quantify the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life (t½).
-
Table 1: Illustrative Stability Data of a Chalcone in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.8 | 18 |
| Note: This data is for illustrative purposes only and does not represent actual experimental data for this compound. |
Visualizations
This compound's Putative Signaling Pathway
This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial in cell proliferation and survival.[1][2][3]
Caption: this compound's inhibitory effect on the JAK2/STAT3 signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in determining the stability of this compound in cell culture media.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 3. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Chalcone derivatives' interaction with human serum albumin and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. sciforum.net [sciforum.net]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Optimizing dosage and administration of Metochalcone in animal studies
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the dosage and administration of Metochalcone in animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in preclinical studies?
This compound (2', 4', 4-trihydroxychalcone) is a chalcone, a class of compounds that are precursors to flavonoids and exhibit a wide range of biological activities.[1][2] In preclinical cancer studies, its primary mechanism involves the induction of a senescence-associated secretory phenotype (SASP) in cancer cells by inactivating the JAK2/STAT3 signaling pathway.[3][4] This action inhibits tumor cell proliferation and growth.[3]
Q2: What is a typical dosage and route of administration for this compound in mice?
In xenograft mouse models of breast and lung cancer, a typical and effective dosage is 40 mg/kg/day administered via intraperitoneal (IP) injection.[3] This regimen has been shown to significantly inhibit tumor growth over a 21-day period without causing a significant loss in body weight, indicating a good safety profile at this dose.[3]
Q3: What vehicle can be used for preparing this compound for in vivo administration?
Due to the hydrophobic nature of many chalcones, a co-solvent system is often required. While the exact solvent for the 40 mg/kg/day study was not specified, a common formulation for similar compounds for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[5] It is critical to first dissolve the compound in a small amount of an organic solvent like DMSO before adding aqueous components.
Q4: What are the known toxicological considerations for chalcones in animal models?
Generally, chalcones have been studied for their therapeutic potential.[6][7] However, toxicity is dose-dependent. Studies on other synthetic chalcones in BALB/c mice have shown that the median lethal dose (LD50) can be greater than 550 mg/kg for some derivatives when administered intraperitoneally.[8][9] At doses of 20 and 40 mg/kg, some chalcones were found to be relatively non-toxic over a 21-day period, though behavioral changes like brief lethargy or aggressiveness were noted with certain derivatives.[9] For this compound specifically, a 40 mg/kg/day dose in nude mice did not result in significant body weight differences compared to the control group, suggesting it is well-tolerated.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during/after dilution. | Low aqueous solubility; improper mixing order. | 1. Ensure this compound is fully dissolved in an organic solvent (e.g., DMSO) first to create a stock solution.[5]2. When preparing the final formulation, add co-solvents like PEG300 and Tween 80 to the DMSO stock before the final addition of aqueous buffer (e.g., PBS/Saline).[5]3. Vortex or sonicate gently between each addition to ensure homogeneity.4. Prepare the formulation fresh before each administration. |
| High variability in tumor growth inhibition between subjects. | Inconsistent dosing; improper injection technique; compound degradation. | 1. Dosing: Ensure accurate calculation of dose based on the most recent body weight. Use calibrated equipment.2. Injection: For IP injections, consistently target the lower right quadrant of the abdomen to avoid injuring internal organs.[10] Ensure the full dose is delivered.3. Stability: Protect the compound from light and prepare solutions fresh. Chalcones can be light-sensitive.[11] |
| Adverse animal reactions post-injection (e.g., distress, lethargy). | Vehicle toxicity; high concentration of organic solvent (e.g., DMSO); compound-specific toxicity at the tested dose. | 1. Administer a "vehicle-only" control group to determine if the adverse effects are from the solvent mixture.2. Minimize the percentage of DMSO in the final formulation. A common target is ≤5%.[5]3. If toxicity is suspected, consider a dose-reduction study to find the maximum tolerated dose.4. Observe animals for 30 minutes post-injection for acute reactions.[9] |
| Injection site irritation or inflammation. | Irritating properties of the compound or vehicle; subcutaneous leakage from IP injection. | 1. Ensure proper IP injection technique to prevent leakage into the subcutaneous space.[12]2. Rotate injection sites if daily administration is required and feasible.3. Dilute the formulation to the largest acceptable volume for the animal model to reduce the concentration of potential irritants.[11] |
Experimental Protocols & Data
Table 1: this compound Dosage in Xenograft Mouse Models
| Animal Model | Cell Line | Route of Administration | Dosage | Duration | Key Outcome | Reference |
| BALB/c Nude Mice | BT549 (Breast Cancer) | Intraperitoneal (IP) | 40 mg/kg/day | 21 days | Significant decrease in tumor weight and volume. | [3] |
| BALB/c Nude Mice | A549 (Lung Cancer) | Intraperitoneal (IP) | 40 mg/kg/day | 21 days | Significant inhibition of tumor growth. | [3] |
Protocol: Preparation and Administration of this compound (40 mg/kg)
This protocol is based on established practices for administering hydrophobic compounds to rodents.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS) or 0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
1 mL syringes with 27-gauge needles
-
Vortex mixer
2. Vehicle Formulation Example: A commonly used vehicle for in vivo studies is: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.[5]
3. Preparation of Dosing Solution (Example for a 20g mouse):
-
Target Dose: 40 mg/kg
-
Mouse Weight: 0.02 kg
-
Total Drug Needed per Mouse: 40 mg/kg * 0.02 kg = 0.8 mg
-
Injection Volume: Assume 100 µL (0.1 mL) per mouse.
-
Required Concentration: 0.8 mg / 0.1 mL = 8 mg/mL
4. Step-by-Step Procedure (to make 1 mL of 8 mg/mL solution):
-
Weigh 8 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 50 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. This is the stock solution.
-
Add 300 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween 80. Vortex again until the solution is clear.
-
Slowly add 600 µL of sterile Saline or PBS, vortexing during the addition to prevent precipitation.
-
The final solution should be clear. If not, gentle warming or sonication may be required, but stability should be confirmed. Prepare this solution fresh daily.
5. Administration (Intraperitoneal Injection):
-
Restrain the mouse appropriately.[13]
-
Using a 1 mL syringe with a 27G needle, draw up the calculated volume of the dosing solution.
-
Position the mouse with its head tilted slightly down.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20° angle, being careful not to puncture internal organs.[10]
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Visualizations
Experimental Workflow
This diagram outlines the standard procedure from dose calculation to post-administration monitoring.
Signaling Pathway
This diagram illustrates the inhibitory effect of this compound on the JAK2/STAT3 pathway in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Assessment of the antineoplastic potential of chalcones in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielosp.org [scielosp.org]
- 9. scielo.org.pe [scielo.org.pe]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
Technical Support Center: Addressing Off-Target Effects of Metochalcone in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Metochalcone (2',4',4-trimethoxychalcone) in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected or contradictory phenotypes in our cellular assays after treating with this compound. Could these be due to off-target effects?
A1: Yes, it is highly probable. While this compound's primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, the chalcone scaffold is known for its promiscuity, leading to interactions with multiple cellular targets.[1] Unexpected phenotypes are often the first indication of off-target activities.
Q2: What is the known on-target mechanism of this compound?
A2: this compound has been shown to inhibit the JAK2/STAT3 signaling pathway.[2][3] This inhibition leads to a decrease in the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, which in turn induces a senescence-associated secretory phenotype (SASP) in cancer cells.[2][3]
Q3: What are the likely off-targets of this compound?
A3: A comprehensive kinase selectivity profile for this compound is not publicly available. However, based on studies of other chalcone derivatives, potential off-targets include a wide range of kinases and other proteins. The α,β-unsaturated carbonyl system in the chalcone backbone is a Michael acceptor, making it susceptible to nucleophilic attack from cysteine residues in protein binding sites.[4] Known off-targets for the broader chalcone class include:
-
Microtubules: Some chalcones can bind to tubulin and disrupt microtubule polymerization.[1][5]
-
Aurora Kinases: These are involved in cell cycle regulation and are a known target of some chalcones.[5]
-
IκB Kinases (IKKs): Inhibition of this complex can affect the NF-κB signaling pathway.[6]
-
Tyrosinase: An enzyme involved in melanin production.[1]
-
Receptor Tyrosine Kinases (RTKs): Chalcones have been shown to inhibit RTKs such as EGFR.
Q4: How can we confirm that the observed phenotype is due to an on-target effect (JAK2/STAT3 inhibition)?
A4: To confirm an on-target effect, consider the following experimental approaches:
-
Use a Structurally Unrelated Inhibitor: Employ a well-characterized JAK2 or STAT3 inhibitor with a different chemical scaffold. If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: If possible, overexpress a constitutively active form of STAT3 or a downstream effector. If this rescues the phenotype induced by this compound, it points to an on-target mechanism.
-
Dose-Response Correlation: The IC50 for the observed phenotype should correlate with the IC50 for JAK2/STAT3 pathway inhibition (e.g., as measured by phospho-STAT3 levels).
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cellular Assays
Potential Cause: Off-target effects at higher concentrations, poor compound solubility, or variability in cell culture conditions.
Troubleshooting Steps:
-
Determine the IC50 for On-Target Activity: First, establish a baseline IC50 value for the inhibition of JAK2/STAT3 signaling by this compound in your cell line using a specific assay, such as Western blotting for phosphorylated STAT3.
-
Compare Phenotypic IC50 to On-Target IC50: If the IC50 for your observed phenotype (e.g., cell death, morphological changes) is significantly higher than the on-target IC50, it is likely that off-target effects are contributing at those higher concentrations.
-
Check Compound Solubility: Visually inspect your media for any precipitation of this compound at the concentrations used. Poor solubility can lead to inconsistent results. Consider using a lower percentage of DMSO or a different vehicle.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and serum concentration, as these can all influence cellular responses.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause: Poor cell permeability, compound efflux, intracellular metabolism, or lack of target expression in the cellular model.
Troubleshooting Steps:
-
Assess Cell Permeability: If you have access to the necessary equipment, perform a permeability assay (e.g., PAMPA) to determine if this compound can efficiently cross the cell membrane.
-
Investigate Compound Efflux: Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) to see if the cellular potency of this compound is altered. Co-treatment with an efflux pump inhibitor can also be informative.
-
Evaluate Metabolic Stability: Incubate this compound with liver microsomes or cell lysates and analyze for degradation products by LC-MS to assess its metabolic stability.
-
Confirm Target Expression: Verify that your cell line expresses the intended target (JAK2, STAT3) and any suspected off-targets at the protein level using Western blotting or qPCR.
Quantitative Data
The following tables summarize available quantitative data for this compound and related compounds. It is important to note that a comprehensive kinase selectivity panel for this compound is not publicly available, highlighting the need for researchers to perform their own off-target profiling.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| BT549 | Triple-Negative Breast Cancer | 22.67 | 3.378 | |
| A549 | Lung Cancer | 22.05 | 4.278 |
Table 2: Activity of Structurally Similar Chalcones Against Specific Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | CDK1 | Reverse molecular docking suggested CDK1 as a possible target. | |
| 3,4,5-trimethoxychalcone-based dihydropyrimidine (CDHPM-10e) | VEGFR-2 | 0.11 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology: This protocol outlines a general approach for kinase profiling using a commercial service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase selectivity screening services. These services typically provide panels of hundreds of purified kinases.
-
Assay Format: Select an appropriate assay format. Radiometric assays (e.g., ³³P-ATP filter binding) and fluorescence/luminescence-based assays are common.
-
Concentration Selection: For an initial screen, a single high concentration (e.g., 10 µM) is often used to identify potential hits.
-
Data Analysis: The CRO will provide data as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 value for each off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its intended target (JAK2/STAT3) and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Generate a "melting curve" for each protein of interest by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Methodology:
-
Immobilization of this compound: Synthesize a derivative of this compound with a linker and a reactive group (e.g., biotin) that allows for its immobilization onto affinity beads (e.g., streptavidin-agarose).
-
Cell Lysate Preparation: Prepare a native cell lysate from your cells of interest, ensuring that protein complexes remain intact.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. Proteins that bind to this compound will be captured.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were significantly enriched in the this compound pulldown compared to a control (e.g., beads without this compound).
Visualizations
Caption: On-target effect of this compound on the JAK2/STAT3 signaling pathway.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H18O4 | CID 6063342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
How to increase the efficiency of Metochalcone's green synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the efficiency of Metochalcone's green synthesis. Find troubleshooting tips for common experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using green synthesis methods for this compound?
A1: Green synthesis methods for this compound offer several key advantages over traditional Claisen-Schmidt condensation, including the elimination of hazardous organic solvents, significantly reduced reaction times (often minutes instead of hours), operational simplicity, and high product yields.[1] These methods align with the principles of green chemistry by preventing waste, reducing energy consumption, and utilizing safer chemicals.[2][3][4]
Q2: Which green synthesis techniques are most effective for increasing the efficiency of this compound synthesis?
A2: Mechanochemical grinding and microwave-assisted synthesis are two of the most effective green techniques.[1][5] Mechanochemical grinding, a solvent-free approach, uses mechanical force to initiate the reaction, leading to rapid and efficient synthesis.[1][6] Microwave irradiation can also dramatically decrease reaction times and increase yields, often in solvent-free conditions.[5][7]
Q3: What catalysts are recommended for the green synthesis of this compound?
A3: Solid sodium hydroxide (NaOH) is a commonly used and effective catalyst in mechanochemical grinding methods.[1][8][9] Other catalysts like potassium hydroxide (KOH) and barium hydroxide (Ba(OH)₂) have also been used with high yields.[8][9] For researchers seeking alternatives to corrosive bases, magnesium hydrogen sulfate (Mg(HSO₄)₂) has been reported as a benign and eco-friendly catalyst for solvent-free chalcone synthesis.[10]
Q4: Can ionic liquids be used to improve the efficiency of the synthesis?
A4: Yes, ionic liquids can serve as both catalysts and reaction media, often allowing for solvent-free reactions.[5] Their use can lead to increased product yields, higher regioselectivity, decreased reaction times, and simplified operational procedures.[5] Furthermore, some ionic liquids are recyclable, adding to the sustainability of the process.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the green synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | - Incomplete reaction. - Inefficient catalyst. - Suboptimal reaction conditions (e.g., insufficient grinding time, low microwave power). - Impure reactants. | - Monitor the reaction completion using Thin Layer Chromatography (TLC).[1] - Ensure the catalyst (e.g., solid NaOH) is fresh and properly ground with the reactants. - For grinding methods, ensure vigorous and continuous grinding for the recommended time.[6][9] For microwave methods, optimize power and irradiation time.[7] - Use reactants of high purity. |
| Reaction Not Initiating or Proceeding Slowly | - Insufficient energy input (mechanical or microwave). - Catalyst deactivation. - Reactants are not intimately mixed. | - Increase the vigor and duration of grinding in mechanochemical synthesis.[8] In microwave synthesis, a slight increase in power may be necessary.[7] - Use a fresh batch of catalyst. - Ensure a homogenous mixture of reactants and catalyst before starting the reaction. |
| Formation of Side Products | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Prolonged reaction time. | - In mechanochemical grinding, excessive friction can generate localized heat; ensure grinding is energetic but not overly prolonged to avoid degradation.[1][9] - Use an equimolar ratio of the aldehyde and ketone.[1] - Monitor the reaction by TLC to stop it once the starting materials are consumed.[1] |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Inorganic impurities from the catalyst. | - After neutralizing the reaction mixture with dilute HCl, wash the crude product thoroughly with cold water to remove inorganic salts.[1] - Recrystallization from a suitable solvent, such as hot ethanol, is a highly effective method for purifying the final product.[1][8] |
Quantitative Data Summary
The following tables summarize typical results for the green synthesis of chalcones, providing a basis for comparison of different methods.
Table 1: Comparison of Catalysts in Grinding Synthesis of Chalcones
| Catalyst | Yield (%) | Reference |
| NaOH | 90-98% | [8][9][11] |
| KOH | 88-94% | [8][9] |
| Ba(OH)₂ | 88-98% | [8][9] |
| Acid Catalysts (e.g., HCl, BF₃) | 10-40% | [8][9] |
Table 2: Comparison of Green Synthesis Methods
| Method | Reaction Time | Yield (%) | Key Advantages |
| Mechanochemical Grinding | 4-30 minutes | 84-98% | Solvent-free, rapid, simple equipment.[1][6][9] |
| Microwave Irradiation | 5-15 minutes | Excellent | Rapid, energy-efficient, can be solvent-free.[5][7] |
| Microwave-Ultrasound Synergy | 5 minutes | ~10-17% higher than classical | Extremely rapid, synergistic effects enhance yield.[7] |
| Conventional Reflux | 24 hours | 40-70% | Established method, but slow and solvent-intensive.[6][9] |
Experimental Protocols
Protocol 1: Mechanochemical Grinding Synthesis of 4-Methoxychalcone
This protocol details a solvent-free synthesis using a mortar and pestle.
Materials and Equipment:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), solid pellets or powder
-
Porcelain mortar and pestle
-
Spatula
-
Beakers
-
10% Hydrochloric Acid (HCl)
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reactant Preparation: In a clean, dry porcelain mortar, combine 4-methoxyacetophenone (e.g., 5 mmol, 0.75 g), benzaldehyde (e.g., 5 mmol, 0.53 g), and solid sodium hydroxide (e.g., 5 mmol, 0.20 g).[1]
-
Grinding: Grind the mixture vigorously using the pestle for the time specified in your experimental design (typically 15-30 minutes at room temperature).[8][9] The mixture will likely turn into a paste and then solidify.
-
Reaction Monitoring: The completion of the reaction can be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7).[1]
-
Work-up: Transfer the resulting solid to a beaker containing cold water and stir to form a slurry. Neutralize the slurry by slowly adding 10% hydrochloric acid until the pH is acidic (check with litmus paper).[1][9]
-
Purification: Collect the precipitated crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic impurities. Purify the crude 4-Methoxychalcone by recrystallization from hot ethanol.[1]
-
Characterization: Dry the purified crystals and characterize them by determining the melting point and using spectroscopic techniques (e.g., FT-IR, NMR).
Visualizations
Caption: Workflow for the green synthesis of this compound via mechanochemical grinding.
Caption: Reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpn.org [rjpn.org]
- 5. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 7. mdpi.com [mdpi.com]
- 8. scitepress.org [scitepress.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for High-Purity Metochalcone
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Metochalcone (2',4,4'-Trimethoxychalcone).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,4-dimethoxyacetophenone with 4-methoxybenzaldehyde.[1][2] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, such as ethanol, are typically used to achieve high yields.[2][3]
Q2: My Claisen-Schmidt reaction is resulting in a low yield of this compound. What are the possible causes and solutions?
A2: Low yields in a Claisen-Schmidt condensation can be attributed to several factors. Incomplete reactions can be addressed by extending the reaction time and monitoring progress using Thin Layer Chromatography (TLC). Suboptimal reaction temperatures may require gentle heating, as some systems benefit from a modest increase in temperature. Additionally, the concentration of the base catalyst is crucial and may require optimization for your specific substrates. Side reactions, such as the self-condensation of the ketone or Michael addition, can also consume starting materials. To mitigate these, consider adding the ketone slowly to the mixture of the aldehyde and base, and using a slight excess of the aldehyde.
Q3: After synthesis, my crude this compound is an oil instead of a solid. How can I solidify it?
A3: The formation of an oil suggests the presence of impurities or residual solvent. Ensure all solvent has been removed by drying the product under high vacuum. If it remains an oil, purification via column chromatography is recommended to remove impurities that may be inhibiting crystallization.
Q4: What are the best solvent systems for recrystallizing this compound?
A4: Ethanol (95%) is a widely recommended and effective solvent for the recrystallization of many chalcones, including likely candidates like this compound.[4][5] It generally offers a good balance of high solubility at elevated temperatures and low solubility at cooler temperatures, which is ideal for yielding pure crystals.[5] If you encounter issues such as the product "oiling out" or low recovery, a mixed solvent system like ethanol/water can be beneficial.[6]
Q5: I am observing significant product loss during recrystallization. How can I improve the yield?
A5: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the this compound dissolved even after cooling.[4] Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Slow cooling of the solution can also promote the formation of larger, purer crystals and improve the overall yield. If the initial crystallization yields are low, it is sometimes possible to concentrate the mother liquor to obtain a second crop of crystals.
Q6: What is a suitable mobile phase for purifying this compound using column chromatography on silica gel?
A6: A common and effective mobile phase for the silica gel column chromatography of chalcones is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[7] The optimal ratio of these solvents will depend on the specific impurities present in your crude this compound. It is highly recommended to first determine the ideal solvent system by running TLC plates with various solvent ratios. For effective separation, the desired this compound spot should have an Rf value between 0.2 and 0.3.[8]
Q7: How can I confirm the purity and identity of my final this compound product?
A7: The purity of your this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[9][10] The identity and structural integrity can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[11][12][13]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| This compound fails to crystallize | - The solution is not saturated (too much solvent was used).- The solution is supersaturated, but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration and allow the solution to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6] |
| Product "oils out" | - The melting point of the impurities and this compound mixture is lower than the temperature of the solution.- The solution is too concentrated, causing the product to come out of solution too quickly. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent system. |
| Low recovery of pure crystals | - Too much solvent was used for dissolution or washing.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the funnel and receiving flask are pre-warmed before hot filtration to prevent the product from crashing out on the filter paper. |
| Colored impurities in the final product | - Colored byproducts from the synthesis are co-precipitating with the this compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities | - The polarity of the mobile phase is not optimal.- The column was not packed properly, leading to channeling. | - Optimize the mobile phase composition based on preliminary TLC analysis. A less polar solvent system (e.g., higher hexane to ethyl acetate ratio) will slow the elution of all compounds.- Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| This compound does not elute from the column | - The mobile phase is not polar enough to move the compound.- The compound may have low solubility in the chosen mobile phase and precipitated at the top of the column. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- If precipitation is suspected, try to dissolve the compound by adding a small amount of a more polar solvent directly to the top of the column. |
| Streaking or tailing of bands | - The sample was overloaded on the column.- The compound is sparingly soluble in the mobile phase. | - Use a larger column or reduce the amount of sample loaded.- Ensure the crude this compound is fully dissolved in a minimal amount of solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also help. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
2,4-dimethoxyacetophenone
-
4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in a minimal amount of 95% ethanol with stirring.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-6 hours, often indicated by the formation of a precipitate.[14]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl until it is neutral to litmus paper.
-
Collect the precipitated crude this compound by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.[13]
-
Dry the crude product before proceeding with purification.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of 95% ethanol and gently heat the mixture with stirring until the solid dissolves completely. Add more hot ethanol in small portions if necessary.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask containing the clear solution and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purity Assessment by HPLC
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) is often effective. Flow Rate: 1.0 mL/min Detection: UV detection at the λmax of this compound. Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase or methanol.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: this compound's inhibitory effect on the JAK2/STAT3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 11. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Metochalcone Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Metochalcone precipitation in aqueous solutions during their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these solubility issues.
Troubleshooting Guides
Issue: this compound precipitates out of solution upon addition to aqueous media.
This is a common phenomenon known as "precipitation upon dilution" and typically occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is added to an aqueous buffer.[1] The dramatic change in the solvent environment from predominantly organic to aqueous causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1] Its predicted aqueous solubility is extremely low, in the range of 0.0045 g/L.[1] However, it is soluble in organic solvents like DMSO.[2]
Q2: Why does my this compound, dissolved in DMSO, precipitate when I add it to my cell culture media or aqueous buffer?
A2: This is due to the poor solubility of this compound in water.[1] When the DMSO stock solution is diluted in an aqueous environment, the concentration of the organic solvent drops significantly, and the water-insoluble this compound precipitates out.[1]
Q3: What is the maximum concentration of DMSO I can use in my aqueous solution?
A3: As a general guideline, the final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%, to minimize both precipitation and potential toxicity to cells.[1] It is crucial to perform preliminary tests to determine the maximum tolerable DMSO concentration for your specific experimental conditions and cell type.[1]
Q4: What are the primary strategies to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[1][3]
-
Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin molecule to form an inclusion complex.[1][4]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[1][4]
-
Prodrugs: Synthesizing a more soluble derivative of the parent compound.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (Predicted: 0.0045 g/L) | [1] |
| DMSO | Soluble | [2] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system.[3] | Simple to implement. | May have toxicity concerns at higher concentrations. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[4] | Can significantly increase solubility and stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Nanoparticles | Increasing the surface area to volume ratio, leading to faster dissolution.[4] | Can improve bioavailability. | More complex preparation and characterization required. |
| Prodrugs | Chemical modification to a more soluble form that is converted to the active drug in vivo.[5] | Can dramatically increase solubility. | Requires chemical synthesis and may alter pharmacokinetics. |
Experimental Protocols
Protocol 1: Using Co-solvents to Improve this compound Solubility
This protocol describes the use of a water-miscible organic co-solvent to enhance the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Ethanol (or other water-miscible organic solvent like PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Spectrophotometer or other analytical instrument for concentration measurement
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mg/mL.
-
Determine the desired final concentration of this compound in the aqueous buffer.
-
Prepare a series of co-solvent/aqueous buffer mixtures. For example, prepare solutions with 5%, 10%, 20%, and 50% ethanol in your aqueous buffer.
-
Add the this compound stock solution to the co-solvent/buffer mixtures to achieve the desired final concentration. It is crucial to add the stock solution slowly while vortexing to facilitate mixing and minimize immediate precipitation.
-
Visually inspect for any precipitation immediately after mixing and after a defined period (e.g., 1 hour, 24 hours).
-
Quantify the concentration of dissolved this compound in the clear supernatant after centrifugation using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Select the lowest concentration of co-solvent that maintains the desired this compound concentration without precipitation.
Protocol 2: Encapsulation of this compound with Cyclodextrins
This protocol outlines a method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., water or PBS)
-
Magnetic stirrer with heating plate
-
Filter (0.22 µm)
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the desired molar ratio of this compound to cyclodextrin (commonly ranging from 1:1 to 1:10).
-
Heat the cyclodextrin solution to 40-60°C while stirring.
-
Slowly add the this compound powder to the heated cyclodextrin solution.
-
Continue stirring the mixture for several hours (e.g., 4-24 hours) at the elevated temperature.
-
Allow the solution to cool to room temperature while continuing to stir.
-
Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method.
Protocol 3: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This protocol describes a method to produce a nanoparticle suspension of this compound to enhance its dissolution rate and apparent solubility.[1]
Materials:
-
This compound
-
Organic solvent (e.g., acetone or ethanol)
-
Aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)
-
High-speed stirrer or sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of 1-5 mg/mL.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).[1]
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring or sonication.[1] The volume ratio of the organic to the aqueous phase should be optimized (e.g., 1:10).[1]
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure using a rotary evaporator.[1]
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index, and drug concentration.
Signaling Pathway
While this compound has been investigated for various biological activities, including as a choleretic agent, its precise molecular signaling pathways are not extensively detailed in the provided search results.[2][6] Chalcones, in general, are known to interact with multiple signaling pathways due to their chemical structure.[6] For instance, some chalcones have been shown to modulate inflammatory pathways. A generalized diagram illustrating a potential anti-inflammatory mechanism is provided below.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Metochalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the bioavailability of Metochalcone.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its bioavailability a significant concern?
This compound, also known as 2',4',4-trihydroxychalcone, is a synthetic chalcone derivative with demonstrated anti-tumor properties.[1] Its mechanism of action involves the modulation of key signaling pathways, including the JAK2/STAT3 and p53 pathways.[1][2] Like many compounds in the chalcone family, this compound exhibits poor aqueous solubility, which is a primary factor limiting its absorption in the gastrointestinal tract.[3] Furthermore, chalcones are often subject to extensive first-pass metabolism, primarily through Phase II conjugation reactions like glucuronidation and sulfation, which can rapidly clear the compound from the system before it can exert its therapeutic effect.[1] This combination of low solubility and rapid metabolism results in poor oral bioavailability, necessitating the exploration of enhancement strategies to achieve therapeutic plasma concentrations.
FAQ 2: My this compound is precipitating out of my aqueous buffer during in vitro experiments. How can I resolve this?
This is a common issue stemming from the hydrophobic nature of chalcones. When a stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can precipitate.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally below 1%) to maintain the solubility of this compound without introducing solvent-induced toxicity to cells.
-
Use Co-solvents: Employing a mixture of water with a water-miscible organic solvent can improve solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[4][5][6] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.
FAQ 3: What are the most effective strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can significantly improve the oral bioavailability of this compound by addressing its poor solubility and protecting it from premature metabolism. The most common and effective approaches include nanoformulations such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from physiological lipids that are solid at room temperature.[5][7] They can encapsulate lipophilic drugs like this compound, enhancing oral absorption through various mechanisms, including increased surface area for dissolution, protection from enzymatic degradation, and potential uptake via the lymphatic system.[5][8]
-
Polymeric Nanoparticles: Biodegradable polymers, such as poly(d,l-lactide) (PLA), can be used to encapsulate this compound.[9] This approach has been shown to be effective for a closely related methoxy-chalcone, improving its antileishmanial activity in vivo, which is indicative of enhanced bioavailability.[9][10]
FAQ 4: I'm observing rapid degradation of this compound in my in vivo studies, suggesting high first-pass metabolism. What is the metabolic pathway, and how can I mitigate this?
High first-pass metabolism is a key challenge for chalcones. The primary metabolic routes are Phase II conjugation reactions occurring predominantly in the liver and intestines.
Metabolic Pathway: this compound, with its hydroxyl groups, is a prime substrate for:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process adds a glucuronic acid moiety to the molecule.[1][6][11][12]
-
Sulfation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfate group.[1][13][11]
These conjugation reactions dramatically increase the water solubility of this compound, leading to its rapid excretion.
Mitigation Strategies:
-
Nanoformulations: Encapsulating this compound within nanoparticles (e.g., SLNs or polymeric nanoparticles) can shield it from metabolic enzymes in the gut and liver, allowing more of the parent drug to reach systemic circulation.[8][9]
-
Chemical Modification: Designing and synthesizing analogues of this compound with modifications at the metabolically active hydroxyl sites can block enzymatic action.[14]
-
Co-administration with Inhibitors: For preclinical studies, co-administration with known inhibitors of UGT or SULT enzymes can help elucidate the specific metabolic pathways involved.[14]
Data Presentation
The following tables summarize quantitative data from studies on chalcone formulations designed to enhance bioavailability.
Table 1: Physicochemical Properties of Methoxy-Chalcone Nanoparticle Formulations
| Chalcone Derivative | Formulation Type | Lipid/Polymer | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| 2′,6′-dihydroxy-4′-methoxychalcone | Polymeric Nanoparticles | Poly(d,l-lactide) (PLA) | 168 ± 65 | Not Reported | 92 | [9] |
| Acalabrutinib (BCS Class II) | Solid Lipid Nanoparticles | Glyceryl di-behenate, Stearyl palmitate | 234.7 – 257.5 | 0.261 – 0.320 | 18.70 ± 1.78 | [8] |
| Curcumin | Solid Lipid Nanoparticles | Not Specified | 134.6 | Not Reported | 81.92 ± 2.91 | [2] |
Table 2: In Vivo Bioavailability Enhancement of Chalcones and Other Poorly Soluble Drugs Using Nanoformulations
| Drug | Formulation | Animal Model | Bioavailability Improvement (Fold Increase vs. Free Drug) | Key Finding | Reference |
| Acalabrutinib | Solid Lipid Nanoparticles | Wistar Rats | 2.29 | Enhanced oral bioavailability and increased drug distribution to the spleen. | [8] |
| Nimodipine | Solid Lipid Nanoparticles | Albino Wistar Rats | 2.08 | Increased relative bioavailability compared to drug solution. | [7] |
| Curcumin | Solid Lipid Nanoparticles | Rats | 39 to 155 (dose-dependent) | Significant improvement in bioavailability across all tested doses. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol is adapted from a method used for 2′,6′-dihydroxy-4′-methoxychalcone.[9]
-
Preparation of Organic Phase: Dissolve 100 mg of poly(d,l-lactide) (PLA) and 10 mg of this compound in 10 mL of acetone.
-
Preparation of Aqueous Phase: Prepare a 20 mL aqueous solution of 1% Pluronic F68.
-
Emulsification: Add the organic phase to the aqueous phase under continuous agitation for 10 minutes to form an emulsion.
-
Solvent Evaporation: Eliminate the acetone by evaporation under reduced pressure using a rotary evaporator.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and encapsulation efficiency. For long-term storage, the nanoparticles can be lyophilized.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.[3][12][15][16]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Dosing Solutions: Prepare the dosing solution of this compound (or its formulation) in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a non-toxic concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (donor) compartment of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor compartment.
-
Mandatory Visualizations
Diagrams of Pathways and Workflows
References
- 1. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring solid lipid nanoparticles to enhance the oral bioavailability of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]
- 7. saudijournals.com [saudijournals.com]
- 8. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of In Vitro and In Vivo Antileishmanial Activities of 2′,6′-Dihydroxy-4′-Methoxychalcone by Entrapment in Poly(d,l-Lactide) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. youtube.com [youtube.com]
- 13. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ntno.org [ntno.org]
- 16. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Metochalcone Derivatives
Welcome to the Technical Support Center for the synthesis of Metochalcone derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of these valuable compounds. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
A1: The most prevalent and well-established method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2]
Q2: What are the typical catalysts used in the Claisen-Schmidt condensation for this compound synthesis?
A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts for this reaction, often leading to higher yields compared to acid catalysts.[1][3] Some studies have also reported good yields using barium hydroxide (Ba(OH)2).[1]
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (acetophenone and benzaldehyde derivatives) and the formation of the this compound product.[1]
Q4: What are the main side reactions to be aware of during the synthesis of this compound derivatives?
A4: The primary side reactions include:
-
Cannizzaro Reaction: Disproportionation of the aldehyde in the presence of a strong base, especially at high concentrations.[1]
-
Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated ketone of the newly formed chalcone.[1]
-
Self-Condensation of Acetophenone: The acetophenone derivative can react with itself, particularly if the aldehyde is consumed or reaction conditions are not optimized.[1]
Q5: Are there any environmentally friendly or "green" methods for synthesizing this compound derivatives?
A5: Yes, solvent-free synthesis by grinding the reactants (acetophenone, benzaldehyde, and a solid base like NaOH) together in a mortar and pestle is a common green chemistry approach.[4][5][6] This method often results in high yields and shorter reaction times.[4][5]
Troubleshooting Guides
Low or No Product Yield
A common issue in this compound synthesis is a lower than expected or no yield of the desired product. The following table outlines potential causes and troubleshooting steps to address this challenge.
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | Ensure the base (e.g., NaOH, KOH) is fresh and not contaminated. Use a freshly prepared solution. For base-catalyzed reactions, stronger bases generally yield better results.[1][7] |
| Suboptimal Reaction Temperature | For conventional heating, maintain a consistent temperature, typically between room temperature and 50°C. Higher temperatures can sometimes promote side reactions. A study on a similar chalcone synthesis showed that room temperature provided a better yield than 45°C.[8] |
| Incorrect Stoichiometry | Start with a 1:1 molar ratio of the acetophenone and benzaldehyde derivatives. A slight excess of the aldehyde may be used to ensure complete consumption of the ketone.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC to determine the optimal reaction time. Some Claisen-Schmidt condensations may require several hours to reach completion.[1][7] |
| Poor Reactant Solubility | If reactants are not fully dissolved, the reaction rate can be significantly slowed. Consider using a co-solvent or a different solvent system. Solvent-free grinding can also overcome solubility issues.[8] |
| Presence of Water (in some conditions) | Ensure all glassware is properly dried before use, as water can sometimes inhibit the reaction depending on the specific catalyst and conditions.[1] |
Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield. This section provides guidance on minimizing common side reactions.
| Side Product | Mitigation Strategies |
| Cannizzaro Reaction Products | Use the minimum effective concentration of the base; high concentrations of strong bases favor this reaction. Consider using a milder base or lowering the reaction temperature.[1][9] |
| Michael Adduct | Optimize reaction time and temperature; shorter reaction times and lower temperatures can minimize the formation of the Michael adduct. Add the base catalyst slowly to the mixture of the aldehyde and ketone.[1] |
| Self-Condensation of Acetophenone | Use a slight excess of the benzaldehyde derivative to promote the desired cross-condensation. Slow addition of the base can also help maintain a low concentration of the enolate, reducing self-condensation.[1] |
Quantitative Data Summary
The following table summarizes reported yields for this compound and its derivatives under various reaction conditions.
| Chalcone Derivative | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxychalcone | 4-methoxybenzaldehyde, acetophenone, NaOH, ethanol, room temp. | 42.1 | [8] |
| 4-Methoxychalcone | 4-methoxybenzaldehyde, acetophenone, NaOH, ethanol, 45°C | Lower than RT | [8] |
| (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Grinding with NaOH | 88-94 | |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | 2-hydroxyacetophenone, 2,5-dimethoxybenzaldehyde, 40% NaOH | Not specified | [10] |
| Various Chalcones | Solvent-free grinding with solid NaOH | 76-86 | [4] |
| Various Chalcones | Conventional synthesis with aq. NaOH in ethanol | 62-72 | [4] |
| This compound | Solvent-free with Mg(HSO4)2 | 92 | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Methoxychalcone in Solution
This protocol describes a standard method for the base-catalyzed Claisen-Schmidt condensation in a solvent.
Materials:
-
4-Methoxybenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the stirred solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[11]
-
Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it is neutral (pH ~7).
-
Collect the precipitated crude product by vacuum filtration and wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals and determine the yield and melting point.
Protocol 2: Solvent-Free "Green" Synthesis of 4-Methoxychalcone by Grinding
This protocol offers an environmentally friendly alternative to the conventional method.
Materials:
-
4-Methoxybenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH), solid
-
Mortar and Pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Place 4-methoxybenzaldehyde (1 equivalent), acetophenone (1 equivalent), and solid NaOH (1-2 equivalents) in a mortar.
-
Grind the mixture with a pestle for 15-30 minutes at room temperature. The mixture will likely become a paste and may solidify.[11]
-
Monitor the reaction progress by taking a small sample for TLC analysis.
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.
-
Transfer the slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure 4-Methoxychalcone.
-
Dry the purified product and calculate the yield.
Visualizations
Claisen-Schmidt Condensation Pathway
The following diagram illustrates the reaction mechanism for the base-catalyzed Claisen-Schmidt condensation for the synthesis of a this compound derivative.
Caption: Reaction pathway for the Claisen-Schmidt condensation.
Experimental Workflow for this compound Synthesis
This diagram outlines the general workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical workflow for troubleshooting low product yield in this compound synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. studylib.net [studylib.net]
- 6. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Metochalcone and Other Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a significant class of bioactive compounds with a broad spectrum of pharmacological activities.[1] Their structural simplicity allows for diverse substitutions on the aromatic rings, leading to a wide array of derivatives with varying efficacies.[1] Among these, Metochalcone (2',4,4'-Trimethoxychalcone) has garnered attention for its potential therapeutic applications.[2] This guide provides a comprehensive and objective comparison of the efficacy of this compound and other notable chalcone derivatives, supported by experimental data from various studies.
Anticancer Efficacy
The anticancer potential of chalcones is markedly influenced by the nature and position of substituents on their aromatic rings. Numerous studies have demonstrated the cytotoxic effects of various chalcone derivatives against a range of cancer cell lines.
A study on chalcone derivatives highlighted that a compound with a 4-methoxy substitution on one of the aromatic rings exhibited significant activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines, with IC50 values of 3.44 ± 0.19 µM, 4.64 ± 0.23 µM, and 6.31 ± 0.27 µM, respectively.[1] Another study reported that a trimethoxy chalcone derivative showed potent anticancer activity against HepG-2 and MCF-7 cell lines with IC50 values of 1.62 µM and 1.88 µM, respectively.[1]
Furthermore, some chalcone derivatives have shown high selectivity, being more toxic to cancer cells than to normal cells. For instance, Licochalcone A displayed an IC50 of 25.89 µM on B-16 mouse melanoma cells compared to 33.42 µM on normal 3T3 mouse fibroblast cells, indicating a selectivity index of 1.29.[3]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Various Chalcone Derivatives
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound (2',4,4'-Trimethoxychalcone) | Data not available in direct comparative studies | - | |
| 4-Methoxy substituted chalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [1] |
| HepG2 (Liver) | 4.64 ± 0.23 | [1] | |
| HCT116 (Colon) | 6.31 ± 0.27 | [1] | |
| Trimethoxy derivative 61 | Hep G2 (Liver) | 1.62 | [1] |
| MCF-7 (Breast) | 1.88 | [1] | |
| Licochalcone A | B-16 (Melanoma) | 25.89 | [3] |
| Panduratin A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [4] |
| T47D (Breast) | 17.5 (24h), 14.5 (48h) | [4] | |
| Xanthohumol | HepG2 (Liver) | 1.56 | [4] |
| A549 (Lung) | 1.39 | [4] | |
| MCF-7 (Breast) | 1.97 | [4] | |
| Sulfonamide-based chalcone 5 | AGS (Gastric) | < 1.0 µg/mL | [5] |
| HL-60 (Leukemia) | < 1.57 µg/mL | [5] | |
| HeLa (Cervical) | 5.67 ± 0.35 µg/mL | [5] |
Anti-inflammatory Activity
Chalcones have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.
For instance, certain chalcone analogues have shown potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, with IC50 values as low as 4.6 ± 1.7 µM and 7.6 ± 1.6 µM for compounds 3l and 3h respectively.[6] Another study found that a hydroxychalcone derivative (compound 1) was a potent inhibitor of β-glucuronidase and lysozyme release from neutrophils with IC50 values of 1.6 ± 0.2 µM and 1.4 ± 0.2 µM, respectively.[7] Furthermore, a 2',5'-dialkoxychalcone (compound 11) exhibited strong inhibition of NO formation in murine microglial cells with an IC50 of 0.7 ± 0.06 µM.[7]
Table 2: Comparative Anti-inflammatory Activity of Chalcone Derivatives
| Chalcone Derivative | Assay/Target | Cell Line | IC₅₀ (µM) | Reference |
| This compound (2',4,4'-Trimethoxychalcone) | Data not available in direct comparative studies | - | - | |
| Compound 3l | NO Production | RAW264.7 | 4.6 ± 1.7 | [6] |
| Compound 3h | NO Production | RAW264.7 | 7.6 ± 1.6 | [6] |
| Compound 1 (Hydroxychalcone) | β-glucuronidase release | Rat Neutrophils | 1.6 ± 0.2 | [7] |
| Lysozyme release | Rat Neutrophils | 1.4 ± 0.2 | [7] | |
| Compound 11 (2',5'-dialkoxychalcone) | NO Formation | Murine Microglial N9 | 0.7 ± 0.06 | [7] |
Antioxidant Efficacy
The antioxidant activity of chalcones is a key aspect of their therapeutic potential, contributing to their anticancer and anti-inflammatory effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
Studies have shown that the antioxidant capacity of chalcones is highly dependent on their substitution patterns, particularly the presence of hydroxyl and methoxy groups which enhance their ability to neutralize free radicals.[8] For example, one study found that a chalcone derivative (C1) exhibited strong antioxidant activity with an IC50 value of 40.52 µg/mL in the DPPH assay, which was comparable to the standard, ascorbic acid (IC50 = 31.48 µg/mL).[9] In another study, a flavonol derivative (JVF3) showed an IC50 of 61.4 µM in the DPPH assay, also comparable to ascorbic acid (IC50 = 54.08 µM).[10]
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Chalcone Derivatives
| Chalcone Derivative | IC₅₀ | Standard (Ascorbic Acid) IC₅₀ | Reference |
| This compound (2',4,4'-Trimethoxychalcone) | Data not available in direct comparative studies | - | |
| Chalcone C1 | 40.52 µg/mL | 31.48 µg/mL | [9] |
| Flavonol F1 | 42.90 µg/mL | 31.48 µg/mL | [9] |
| Flavonol JVF3 | 61.4 µM | 54.08 µM | [10] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[11]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[12] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the control (untreated) wells. The IC₅₀ value is then determined from the dose-response curve.[3]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13]
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[13][14]
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.[13] A blank containing only the solvent and DPPH solution is also prepared.[14]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).[13][14]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[13][14] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[13]
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[13]
Signaling Pathway and Experimental Workflow
JAK2/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[15] Aberrant activation of the JAK2/STAT3 pathway is implicated in the development and progression of various cancers. Some chalcones have been shown to exert their anticancer effects by modulating this pathway.
Caption: this compound and other chalcones can inhibit the JAK2/STAT3 signaling pathway.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different chalcone derivatives.
Caption: Workflow for comparing the biological efficacy of chalcone derivatives.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H18O4 | CID 6063342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer effects of Metochalcone in different cell lines
A detailed guide for researchers and drug development professionals on the anticancer effects of Metochalcone in various cancer cell lines, benchmarked against established chemotherapeutic agents.
This compound, a chalcone derivative, has emerged as a compound of interest in oncology research, demonstrating notable anticancer properties across a range of cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy, focusing on its effects on cell viability, cell cycle progression, and apoptosis induction. The performance of this compound is compared with standard chemotherapeutic agents, Doxorubicin and Cisplatin, as well as another naturally occurring chalcone, Licochalcone A, to offer a broader perspective for researchers in the field.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and its comparators in the triple-negative breast cancer cell line (BT549) and the non-small cell lung cancer cell line (A549).
Table 1: IC50 Values in BT549 Human Breast Cancer Cells
| Compound | IC50 (µM) - 24h | IC50 (µM) - 48h | Citation(s) |
| This compound (TEC) | 22.67 | 3.378 | [1] |
| Doxorubicin | Not explicitly stated for 24/48h, general IC50 ~8.3 µM | Not explicitly stated for 24/48h, general IC50 ~8.3 µM | [2] |
| Cisplatin | >20 (significant viability reduction at 10-20 µM) | Not explicitly stated | [3] |
Table 2: IC50 Values in A549 Human Lung Cancer Cells
| Compound | IC50 (µM) - 24h | IC50 (µM) - 48h | Citation(s) |
| This compound (TEC) | 22.05 | 4.278 | [1] |
| Doxorubicin | >20 | Not explicitly stated | [4] |
| Cisplatin | ~16.48-21.5 | Not explicitly stated | [5] |
| Licochalcone A | 40 µM suppressed growth by 45-80% | 40 µM suppressed growth by 45-80% |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented is for comparative purposes.
Impact on Cell Cycle and Apoptosis
This compound has been shown to induce S-phase cell cycle arrest in both BT549 and A549 cells, a mechanism that contributes to its anticancer effects.[1] Furthermore, chalcone compounds are known to trigger apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.
Table 3: Effects on Apoptosis in A549 Cells
| Compound | Treatment | Total Apoptotic Cells (%) | Citation(s) |
| 2,2′,4′-trihydroxychalcone | 5 µM for 48h | 9.6 | |
| 10 µM for 48h | 16.0 | ||
| 20 µM for 48h | 28.2 |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and senescence. Transcriptomic analysis has revealed that this compound influences the JAK2/STAT3 and p53 pathways.[1] The inhibition of the JAK2/STAT3 signaling axis by this compound is a key mechanism underlying its ability to induce a senescence-associated secretory phenotype (SASP) in breast cancer cells.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., BT549, A549)
-
Complete culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
Conclusion
This compound demonstrates significant anticancer activity in both breast and lung cancer cell lines, with its efficacy increasing over time. Its mechanism of action involves the induction of S-phase cell cycle arrest and apoptosis, mediated through the modulation of the JAK2/STAT3 and p53 signaling pathways. When compared to standard chemotherapeutic agents, this compound exhibits comparable, and in some cases, more potent cytotoxic effects at later time points. The data presented in this guide provides a solid foundation for further investigation into the therapeutic potential of this compound as a novel anticancer agent. Researchers are encouraged to utilize the provided protocols to validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A Inhibits the Proliferation of Human Lung Cancer Cell Lines A549 and H460 by Inducing G2/M Cell Cycle Arrest and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of 2,2',4'-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Metochalcone's Mechanism: A Comparative Guide to its Action in Cancer Therapy
Metochalcone, a chalcone derivative, has emerged as a promising anti-cancer agent, primarily through its targeted inhibition of the JAK2/STAT3 signaling pathway. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with alternative therapeutic strategies and presenting supporting experimental data for researchers, scientists, and drug development professionals.
This compound has been shown to effectively inhibit the proliferation of cancer cells, induce cell cycle arrest, and trigger a specific form of cellular aging known as senescence-associated secretory phenotype (SASP) in breast and lung cancer models. Its primary mechanism involves the direct suppression of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical signaling cascade often dysregulated in cancer. Furthermore, evidence suggests that this compound also modulates the p53 and MAPK signaling pathways, contributing to its multi-faceted anti-tumor activity.
Comparative Analysis of this compound and Alternative Inhibitors
To contextualize the efficacy of this compound, this section compares its activity with other known inhibitors of the JAK/STAT, p53, and MAPK pathways. The data, summarized in the tables below, are compiled from various studies and provide a benchmark for evaluating this compound's potency.
JAK/STAT Pathway Inhibitors
This compound's inhibitory action on the JAK2/STAT3 pathway is a key feature of its anti-cancer properties. The following table compares the half-maximal inhibitory concentration (IC50) of this compound with other well-established JAK/STAT inhibitors.
| Compound | Target(s) | IC50 Value | Cell Line/Assay Condition |
| This compound | Cell Proliferation | 22.67 µM (24h), 3.378 µM (48h) | BT549 (Breast Cancer) |
| This compound | Cell Proliferation | 22.05 µM (24h), 4.278 µM (48h) | A549 (Lung Cancer) |
| Ruxolitinib | JAK1/JAK2 | 2.8 nM (JAK2), 3.3 nM (JAK1) | In vitro kinase assay |
| Fedratinib | JAK2 | 3 nM | In vitro kinase assay |
| Stattic | STAT3 | 5.1 µM | Cell-free assay |
Note: The IC50 values for this compound reflect its effect on cell proliferation, a downstream consequence of pathway inhibition, while the values for other inhibitors may represent direct enzymatic inhibition.
p53 Pathway Activators
This compound has been observed to activate the p53 pathway, a crucial tumor suppressor pathway. Here, it is compared with other compounds known to activate p53.
| Compound | Mechanism of Action |
| This compound | Induces activation of the p53 pathway[1][2] |
| Nutlin-3a | Inhibits MDM2-p53 interaction |
| Tenovin-6 | Activator of p53 |
| Actinomycin D | Activator of p53 |
MAPK Pathway Inhibitors
Modulation of the MAPK pathway is another aspect of this compound's activity. The following table lists some inhibitors of key components of this pathway.
| Compound | Target(s) |
| This compound | Modulates MAPK signaling pathway[1] |
| U0126 | MEK1/2 inhibitor |
| SB203580 | p38 MAPK inhibitor |
| Trametinib | MEK1/2 inhibitor |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.
Western Blot Analysis for Phosphorylated and Total JAK2/STAT3
This protocol is used to determine the phosphorylation status and total protein levels of JAK2 and STAT3.
-
Cell Lysis: Cancer cells (BT549 or A549) are treated with this compound at various concentrations for a specified time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is used to detect senescent cells.
-
Cell Fixation: Cells grown in culture plates are washed with PBS and fixed with a solution containing formaldehyde and glutaraldehyde for 10-15 minutes at room temperature.[3]
-
Staining: After washing with PBS, the cells are incubated overnight at 37°C (without CO2) in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.[3]
-
Visualization: Senescent cells, which express β-galactosidase at this pH, will stain blue and can be visualized and counted under a light microscope.[3]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: this compound-treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is used to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The collective evidence strongly supports that this compound exerts its anti-cancer effects primarily through the inhibition of the JAK2/STAT3 signaling pathway, leading to the induction of senescence-associated secretory phenotype. Its modulatory effects on the p53 and MAPK pathways further contribute to its therapeutic potential. While direct comparative studies with other inhibitors in the same experimental settings are still needed for a complete cross-validation, the existing data positions this compound as a compelling candidate for further preclinical and clinical investigation in the treatment of cancers with aberrant JAK/STAT signaling. The detailed protocols provided herein offer a foundation for researchers to further explore and validate the multifaceted mechanism of action of this promising chalcone derivative.
References
- 1. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
Metochalcone: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity
A detailed examination of the experimental evidence supporting the efficacy of Metochalcone in preclinical cancer models.
This compound, a chalcone derivative also known as 2', 4', 4-trihydroxychalcone (TEC), has emerged as a promising candidate in cancer research, demonstrating significant antitumor effects in both laboratory settings and animal models. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data from preclinical studies on this compound, offering a clear comparison of its activity in different experimental systems.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value (µM) | Exposure Time (hours) | Reference |
| BT549 | Triple-Negative Breast Cancer | MTT Assay | Cell Proliferation | 22.67 | 24 | [1] |
| A549 | Lung Cancer | MTT Assay | Cell Proliferation | 22.05 | 24 | [1] |
Table 2: In Vivo Activity of this compound
| Cancer Model | Cell Line | Animal Model | Treatment Dose & Schedule | Primary Outcome | Results | Reference |
| Xenograft | BT549 (Breast Cancer) | Nude Mice | 40 mg/kg/day | Tumor Growth Inhibition | Significant decrease in tumor weight and volume | [1] |
| Xenograft | A549 (Lung Cancer) | Nude Mice | 40 mg/kg/day | Tumor Growth Inhibition | Significant decrease in tumor weight and volume | [1] |
Mechanism of Action: Targeting the JAK2/STAT3 Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This pathway is often aberrantly activated in various cancers, leading to increased cell proliferation, survival, and migration. By inhibiting the phosphorylation of JAK2 and STAT3, this compound effectively deactivates this pro-tumorigenic signaling cascade.[3] Furthermore, this inhibition leads to the induction of a senescence-associated secretory phenotype (SASP), a cellular state that can restrict tumor growth.[1][2] Transcriptomic analyses have also indicated a role for the p53 pathway in this compound's mechanism of action.[1][2]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cell Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., BT549 or A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. This compound has been shown to induce S-phase arrest.[1]
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5x10⁶ BT549 or A549 cells) in the flank.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to a control group and a treatment group.
-
Treatment Administration: The treatment group receives daily administration of this compound (e.g., 40 mg/kg) via an appropriate route (e.g., intraperitoneal injection or oral gavage). The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
References
A Comparative Guide to Metochalcone Synthesis: Assessing Reproducibility and Efficiency
Metochalcone, a flavonoid known for its potential therapeutic applications, including anti-inflammatory and anticancer properties, can be synthesized through various methods.[1][2] This guide provides a comparative analysis of three prominent synthesis techniques: the conventional solvent-based Claisen-Schmidt condensation, a solvent-free grinding method, and microwave-assisted synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the reproducibility, efficiency, and environmental impact of these approaches, supported by experimental data and detailed protocols.
Comparative Performance of Synthesis Methods
The choice of synthesis method for this compound can significantly impact reaction time, product yield, and overall efficiency. The following table summarizes quantitative data from studies on these methods, providing a clear comparison to aid in methodology selection.
| Parameter | Conventional Solvent-Based | Solvent-Free Grinding | Microwave-Assisted |
| Reaction Time | 4-24 hours[3][4] | 10-30 minutes[3][5] | 1-10 minutes[6][7] |
| Reported Yield | 40-96%[3][4] | 75-96%[8][9] | 65-92%[6][7] |
| Catalyst | NaOH or KOH solution[4] | Solid NaOH or KOH[3] | Base (e.g., K2CO3, NaOH)[10] |
| Solvent Usage | High (e.g., Ethanol)[4] | None (or minimal for purification)[11] | Low to None[10] |
| Energy Input | Conventional Heating (Reflux) | Mechanical (Grinding) | Microwave Irradiation |
| Environmental Impact | Higher due to solvent use | Lower ("Green" method)[3] | Lower due to reduced time and solvent |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound or structurally similar methoxychalcones via the three compared methods. These are based on established laboratory procedures.[5][6][12]
Method 1: Conventional Solvent-Based Claisen-Schmidt Condensation
This traditional method involves the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde in a solvent.
-
Materials:
-
2',4'-Dimethoxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve equimolar amounts of 2',4'-Dimethoxyacetophenone and 4-Methoxybenzaldehyde in a minimal volume of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a 40-60% aqueous solution of NaOH or KOH.
-
Slowly add the base solution dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until a neutral pH is achieved.
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from hot ethanol.
-
Dry the purified crystals and determine the final yield.
-
Method 2: Solvent-Free Synthesis by Grinding (Mechanochemistry)
This environmentally friendly approach eliminates the need for bulk solvents during the reaction phase.
-
Materials:
-
2',4'-Dimethoxyacetophenone
-
4-Methoxybenzaldehyde
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Place equimolar amounts of 2',4'-Dimethoxyacetophenone, 4-Methoxybenzaldehyde, and solid NaOH into a mortar.
-
Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will typically form a paste and may solidify.[3]
-
Monitor the reaction's progress by periodically taking a small sample for TLC analysis.
-
Upon completion, add cold water to the mortar and triturate the solid.
-
Transfer the resulting slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
-
Dry the product and calculate the yield.
-
Method 3: Microwave-Assisted Synthesis
This method utilizes microwave energy to significantly reduce reaction times.
-
Materials:
-
2',4'-Dimethoxyacetophenone
-
4-Methoxybenzaldehyde
-
Anhydrous Potassium Carbonate (K2CO3) or NaOH
-
Ethanol (optional, as energy transfer medium)
-
Microwave vial
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vial, combine equimolar amounts of 2',4'-Dimethoxyacetophenone and 4-Methoxybenzaldehyde.
-
Add a catalytic amount of a suitable base, such as anhydrous K2CO3 or a small amount of 5% ethanolic NaOH.
-
Place the vial in a microwave reactor and irradiate at a controlled temperature (e.g., 80°C) and power (e.g., 50-300 Watts) for 1-10 minutes.[6]
-
Monitor the reaction progress with TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product crystallizes directly, it can be collected by filtration, washed with cold ethanol, and dried.
-
If the product is in solution, follow the workup procedure described in the conventional method (acidification, filtration, and recrystallization).
-
Calculate the final yield of the purified this compound.
-
Signaling Pathway and Experimental Workflow
This compound's Impact on the JAK2/STAT3 Signaling Pathway
Recent studies have shown that this compound can exert its anticancer effects by modulating key cellular signaling pathways. One such pathway is the JAK2/STAT3 pathway, which is often aberrantly activated in various cancers, promoting cell proliferation and survival.[13] this compound has been found to inhibit this pathway, leading to the induction of a senescence-associated secretory phenotype in breast and lung cancer cells.[13]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
General Experimental Workflow for this compound Synthesis
The synthesis of this compound, regardless of the specific method, generally follows a consistent workflow from reactants to the purified final product. This workflow ensures the successful formation and isolation of the target compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 6. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 8. rjpn.org [rjpn.org]
- 9. Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metochalcone in the Landscape of JAK2/STAT3 Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The JAK2/STAT3 cascade, in particular, has emerged as a key therapeutic target. This guide provides a comparative analysis of Metochalcone, a chalcone derivative, against other established JAK2/STAT3 pathway inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of JAK2/STAT3 Pathway Inhibitors
This compound has demonstrated potent anti-proliferative effects in cancer cell lines by inhibiting the JAK2/STAT3 pathway.[1][2][3] The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized JAK2/STAT3 pathway inhibitors. It is important to note that the nature of the IC50 values may differ, with some representing cell viability inhibition and others direct enzymatic inhibition.
| Compound | Target(s) | IC50 Value | Cell Line/Assay Condition |
| This compound (TEC) | JAK2/STAT3 Pathway (Cell Viability) | 3.378 µM | BT549 (Breast Cancer)[1] |
| 4.278 µM | A549 (Lung Cancer)[1] | ||
| Ruxolitinib | JAK1/JAK2 | 2.8 nM (JAK2), 3.3 nM (JAK1) | In vitro kinase assay[4] |
| Fedratinib | JAK2 | 3 nM | In vitro kinase assay[4] |
| AG490 | JAK2 | ~10 µM | In vitro[4] |
| Stattic | STAT3 | 5.1 µM | Cell-free assay[4] |
Elucidating the Mechanism: The JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling pathway is activated by various cytokines and growth factors. Upon ligand binding to its receptor, JAK2 is activated and phosphorylates the receptor, creating docking sites for STAT3. JAK2 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and inflammation. This compound and other inhibitors interfere with this cascade at different points, as illustrated below.
Experimental Protocols for Inhibitor Validation
Accurate and reproducible experimental design is paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the efficacy of JAK2/STAT3 pathway inhibitors.
Western Blot Analysis for Phosphorylated and Total Protein Levels
This technique is fundamental for observing the phosphorylation status of key proteins in the JAK2/STAT3 pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., BT549 or A549) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 24 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for different time points (e.g., 24, 48, and 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours of transfection, treat the cells with the test compound.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.[4]
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating the effect of a test compound on the JAK2/STAT3 pathway.
Conclusion
This compound presents itself as a promising inhibitor of the JAK2/STAT3 signaling pathway, demonstrating significant anti-proliferative activity in cancer cell lines. While direct enzymatic IC50 values for this compound on JAK2 and STAT3 require further investigation for a more direct comparison with inhibitors like Ruxolitinib and Fedratinib, its efficacy in cell-based assays underscores its potential as a therapeutic candidate. The provided experimental protocols and workflows offer a robust framework for researchers to further elucidate the mechanism of action of this compound and other novel inhibitors targeting this critical signaling cascade.
References
- 1. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OR | this compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]
- 4. benchchem.com [benchchem.com]
Independent Verification of Metochalcone's Choleretic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Choleretic Agents
Choleretic agents are substances that increase the volume and solid content of bile secreted by the liver. They are used therapeutically to improve bile flow, reduce the lithogenicity of bile, and protect hepatocytes from the toxic effects of retained bile acids.
Metochalcone , a chalcone derivative, has been historically recognized and marketed as a choleretic drug. Chalcones are a class of compounds that are precursors to flavonoids and are known for a wide range of biological activities. Recent studies suggest that some chalcone derivatives may exert their effects on bile metabolism by acting as antagonists of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis.
Ursodeoxycholic Acid (UDCA) is a hydrophilic bile acid that is a widely used and well-characterized choleretic and cytoprotective agent. Its mechanisms of action include stimulating hepatocellular secretion, protecting cholangiocytes from the toxicity of hydrophobic bile acids, and modulating inflammatory responses.
Chenodeoxycholic Acid (CDCA) is a primary bile acid that also exhibits choleretic properties. It is a potent agonist of FXR and plays a significant role in the feedback regulation of bile acid synthesis.
Comparative Analysis of Choleretic Efficacy
Due to the lack of specific dose-response data for this compound's effect on bile flow in recently accessible studies, this section presents quantitative data for the choleretic effects of UDCA and CDCA in a rat model. This data can serve as a benchmark for the independent experimental evaluation of this compound.
Table 1: Quantitative Comparison of Choleretic Effects of UDCA and CDCA in Rats
| Compound | Dose | Route of Administration | Animal Model | Change in Bile Flow | Change in Bile Acid Secretion | Reference |
| Ursodeoxycholic Acid (UDCA) | 25 mg/kg | Intravenous | Rat | Increased | Increased | [1] |
| Chenodeoxycholic Acid (CDCA) | 15 mg/kg/day | Oral | Rat | Decreased bile flow and bile acid output in a model of ethynylestradiol-induced cholestasis | Decreased bile flow and bile acid output in a model of ethynylestradiol-induced cholestasis | [2] |
Note: The provided data for CDCA is in a disease model, which may not directly reflect its effects in a healthy model but provides valuable insight into its modulatory role.
Signaling Pathways in Choleresis
The regulation of bile acid synthesis and transport is a complex process involving multiple signaling pathways. The Farnesoid X Receptor (FXR) and the Bile Salt Export Pump (BSEP) are central to this regulation.
// Nodes BileAcids [label="Bile Acids", fillcolor="#FBBC05", fontcolor="#202124"]; FXR [label="FXR Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP [label="SHP Induction", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP7A1 [label="CYP7A1\n(Rate-limiting enzyme for\nbile acid synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BileAcidSynthesis [label="↓ Bile Acid\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; BSEP [label="BSEP Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; BileAcidSecretion [label="↑ Bile Acid\nSecretion", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Potential FXR Antagonist)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges BileAcids -> FXR [label="Agonists (e.g., CDCA)"]; FXR -> SHP; SHP -> CYP7A1 [label="Inhibition"]; CYP7A1 -> BileAcidSynthesis; FXR -> BSEP [label="Upregulation"]; BSEP -> BileAcidSecretion; this compound -> FXR [label="Antagonism", style=dashed, color="#EA4335"]; } caption: "Simplified signaling pathway of bile acid homeostasis."
As depicted, FXR activation by bile acids like CDCA leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3][4] FXR also upregulates the expression of BSEP, the primary transporter for bile salts out of the hepatocyte, thereby promoting bile flow.[5][6] this compound, as a potential FXR antagonist, could interfere with this pathway, potentially leading to an increase in bile acid synthesis by relieving the inhibition on CYP7A1.
Experimental Protocols
To facilitate the independent verification and comparison of the choleretic properties of this compound, the following detailed experimental protocol for the measurement of bile flow in rats is provided.
Animal Model
-
Species: Male Wistar rats (250-300g)
-
Acclimation: Animals should be acclimated for at least one week before the experiment with free access to standard chow and water.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.
Surgical Procedure: Bile Duct Cannulation
-
Anesthetize the rat with an appropriate anesthetic (e.g., a combination of ketamine and xylazine).[7]
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct, being cautious to avoid damage to surrounding blood vessels.
-
Insert a cannula (e.g., polyethylene tubing, PE-10) into the bile duct towards the liver and secure it with surgical silk.
-
Externalize the cannula for bile collection.
-
Close the abdominal incision in layers.
-
Allow the animal to recover from anesthesia in a warm environment.
// Nodes A [label="Animal Acclimation\n(Male Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Anesthesia &\nBile Duct Cannulation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Stabilization Period\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Baseline Bile Collection\n(30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Test Compound Administration\n(this compound, UDCA, or Vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Post-dosing Bile Collection\n(e.g., 4 hours at 30-min intervals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Measurement of Bile Volume\n& Bile Acid Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "Workflow for assessing choleretic activity in rats."
Experimental Procedure
-
Following a stabilization period of 30-60 minutes post-surgery, collect bile for a 30-minute baseline period.
-
Administer this compound, a comparator compound (e.g., UDCA), or the vehicle control via the desired route (e.g., intravenous or intraduodenal).
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours.
-
Record the volume of bile collected at each time point (bile flow rate can be expressed as µL/min/100g body weight).
-
Analyze the bile composition for total bile acid concentration using an appropriate enzymatic assay kit.
Data Analysis
-
Calculate the bile flow rate for each collection period.
-
Determine the total bile acid output (bile flow rate × bile acid concentration).
-
Compare the changes in bile flow and bile acid output from baseline for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences between treatment groups.
Conclusion
While this compound has been historically used as a choleretic agent, recent quantitative experimental data to substantiate this effect is lacking in the public domain. The provided experimental protocol offers a robust framework for the independent verification of this compound's choleretic properties. By comparing its effects to well-characterized choleretics like UDCA and CDCA, researchers can gain a clearer understanding of its efficacy and potential mechanisms of action, which may involve the modulation of the FXR signaling pathway. This comparative approach is essential for the continued evaluation and potential repositioning of this compound in a therapeutic context.
References
- 1. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chenodeoxycholic acid on the alterations of biliary lipid secretion induced by ethynylestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emodin Rescues Intrahepatic Cholestasis via Stimulating FXR/BSEP Pathway in Promoting the Canalicular Export of Accumulated Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of xenobiotics on bile flow and bile composition in rats--methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Metochalcone's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metochalcone, a hydroxylated chalcone derivative (2',4',4-trihydroxychalcone), has emerged as a promising anti-cancer agent. This guide provides a comprehensive evaluation of its biological target specificity, comparing its performance with other notable chalcones, Xanthohumol and Licochalcone A. The information is supported by experimental data to aid researchers in their drug development endeavors.
Comparative Analysis of Biological Activity
This compound exhibits significant anti-proliferative activity against various cancer cell lines, with its primary mechanism of action attributed to the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This targeted inhibition leads to cell cycle arrest, induction of a senescence-associated secretory phenotype (SASP), and apoptosis.[1][2] While this compound demonstrates potent activity, a comprehensive evaluation of its specificity requires a broader understanding of its interactions with the human kinome. To date, a dedicated kinome scan for this compound has not been published. However, the known promiscuity of the chalcone scaffold suggests the potential for off-target effects.[3]
Data Presentation:
Table 1: Comparative Cytotoxicity (IC50) of Chalcones in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | BT549 | Triple-Negative Breast Cancer | 22.67 | 24 | [2] |
| BT549 | Triple-Negative Breast Cancer | 3.38 | 48 | [2] | |
| A549 | Lung Cancer | 22.05 | 24 | [2] | |
| A549 | Lung Cancer | 4.28 | 48 | [2] | |
| Xanthohumol | MCF-7 | Breast Cancer | 12.25 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.7 | 24 | [4] | |
| Licochalcone A | A549 | Lung Cancer | ~113 (45 µg/mL) | 24 | [5] |
| MCF-7 | Breast Cancer | ~113 (45 µg/mL) | 24 | [5] |
Table 2: Quantitative Effects of this compound on Key Signaling Proteins
| Protein | Cell Line | Treatment | Effect | Reference |
| p-STAT3 | BT549 | This compound (10-40 µM, 24h) | Significant reduction in a dose-dependent manner. | [2] |
| Total JAK2/STAT3 | BT549 | This compound (10-40 µM, 24h) | Significant reduction in a dose-dependent manner. | [2] |
| p16, p21, p53 | BT549 | This compound | Increased expression, indicative of SASP. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
This compound's primary mode of action involves the inhibition of the JAK2/STAT3 pathway, a critical signaling cascade in cell proliferation and survival. Furthermore, it influences the p53 tumor suppressor pathway, contributing to its anti-cancer effects.
Experimental Workflows
The following workflows outline the key experimental procedures used to evaluate the biological activity of this compound and its alternatives.
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound or other chalcones for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.[6]
Western Blot Analysis for JAK2/STAT3 Phosphorylation
This technique is used to detect and quantify the levels of total and phosphorylated JAK2 and STAT3 proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: Treat cells with this compound as required, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[7][8]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical stain is used to detect β-galactosidase activity at a suboptimal pH of 6.0, which is characteristic of senescent cells.
Materials:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer, pH 6.0)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound.
-
Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and add the SA-β-gal staining solution.
-
Incubation: Incubate the cells at 37°C (without CO2) for several hours to overnight, protected from light, until a blue color develops in senescent cells.
-
Visualization: Observe and count the blue-stained senescent cells under a microscope.[9][10]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, primarily through its inhibitory effects on the JAK2/STAT3 signaling pathway. While its efficacy is evident, a complete understanding of its target specificity is currently limited by the absence of comprehensive kinome-wide screening data. The observed modulation of the p53 pathway suggests a broader, though potentially indirect, impact on cellular signaling networks. Future research should prioritize a thorough evaluation of this compound's off-target effects to fully assess its therapeutic window and potential for clinical translation. This guide provides a foundational comparison and detailed methodologies to support such ongoing investigations into the promising field of chalcone-based cancer therapeutics.
References
- 1. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydroxylated Chalcones as Aryl Hydrocarbon Receptor Agonists: Structure-Activity Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design, synthesis and activities of hydroxylated chalcones as highly potent dual functional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Metochalcone: A Potent Antitumor Agent Outperforming Standard Chemotherapies in Preclinical Models
For Immediate Release
A comprehensive analysis of the antitumor potency of Metochalcone, a novel chalcone derivative, reveals its significant efficacy against breast and lung cancer cell lines, in some cases surpassing the activity of well-established chemotherapy drugs such as Doxorubicin, Paclitaxel, and Cisplatin. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound has demonstrated notable dose-dependent and time-dependent inhibition of cancer cell proliferation. Studies have identified its mechanism of action, which involves the induction of cell senescence, apoptosis, and cell cycle arrest, primarily through the modulation of the JAK2/STAT3 and p53 signaling pathways.
Comparative Antitumor Potency: this compound vs. Standard Drugs
The antitumor activity of this compound was benchmarked against commonly used chemotherapeutic agents in triple-negative breast cancer (BT549) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined after 48 hours of treatment.
| Drug | Cell Line | IC50 (µM) after 48h |
| This compound | BT549 (Breast Cancer) | 3.378 [1] |
| Doxorubicin | BT549 (Breast Cancer) | ~0.0129[2] |
| Paclitaxel | BT549 (Breast Cancer) | Data not available for 48h |
| Cisplatin | BT549 (Breast Cancer) | Data not available for 48h |
| This compound | A549 (Lung Cancer) | 4.278 [1] |
| Doxorubicin | A549 (Lung Cancer) | ~0.6[3] |
| Paclitaxel | A549 (Lung Cancer) | ~1.645[4] |
| Cisplatin | A549 (Lung Cancer) | ~7.49 - 31[5][6] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its antitumor effects by targeting key signaling pathways involved in cancer cell proliferation and survival.
JAK2/STAT3 Signaling Pathway
This compound inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of this critical signaling pathway that promotes tumor growth and survival.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
p53 Signaling Pathway
This compound has been shown to modulate the p53 signaling pathway, a crucial tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Caption: this compound modulates the p53 tumor suppressor pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and other compounds on cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells (BT549 or A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or standard chemotherapeutic drugs for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of the drug for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with the drug for the desired time period.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The preclinical data strongly suggest that this compound is a promising antitumor agent with a distinct mechanism of action. Its ability to inhibit key cancer-promoting pathways and induce cell death at concentrations comparable to or lower than standard chemotherapeutic drugs warrants further investigation and highlights its potential for development as a novel cancer therapy.
References
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Metochalcone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Metochalcone, a bioactive chalcone compound, requires strict adherence to established disposal protocols due to its hazardous nature. This guide provides a comprehensive, step-by-step procedure for the safe management of this compound waste.
Material Hazard and Property Overview
This compound is classified as a hazardous chemical. It is crucial to be aware of its properties and associated hazards before handling. The compound can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18493-30-6 |
| Molecular Formula | C₁₈H₁₈O₄ |
| Appearance | Solid, Crystalline |
| Incompatible Materials | Strong oxidizing agents[1][2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂)[1] |
Operational Protocol for Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound, from waste generation to final container hand-off. Adherence to institutional and local regulations is paramount, and this document should be used as a supplementary resource.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, wearing appropriate PPE is mandatory.[1]
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Use appropriate chemical-resistant protective gloves to prevent skin exposure.[1][2]
-
Body Protection: A lab coat or other suitable protective clothing should be worn.[1][2]
-
Respiratory Protection: If there is a risk of dust formation, use a respirator.[1]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[1]
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and filter paper, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.[3]
-
Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[3]
Step 3: Labeling and Storage
Accurate labeling and proper storage are essential while awaiting pickup by waste management services.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[2][4]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal of the hazardous waste.[3]
-
Never dispose of this compound waste down the drain or in regular trash.[3]
Experimental Protocols
This document does not cite specific experiments but provides general safety and disposal protocols applicable to a laboratory setting where this compound is used.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Metochalcone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Metochalcone, offering procedural, step-by-step guidance to foster a culture of safety and build deep trust in your operational protocols.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] It is crucial to understand its potential health effects to implement appropriate safety measures.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory System Irritation: May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side-Shields | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Chemical Safety Goggles | Wear when a higher level of protection is needed. | |
| Skin Protection | Protective Gloves | Nitrile rubber gloves are recommended.[3] Always inspect gloves before use. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Lab Coat | A standard lab coat should be worn at all times. | |
| Respiratory Protection | Dust Respirator | Use a dust respirator if dust or aerosol will be generated.[4] Follow local and national regulations. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation:
-
Ensure adequate ventilation in the work area.[1][2] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2]
-
Gather all necessary PPE as specified in the table above.
-
Keep the this compound container tightly closed when not in use.[1][2]
2. Handling:
-
Minimize dust generation and accumulation.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
3. Storage:
Emergency and Disposal Plan
A clear and concise plan for emergencies and disposal is essential for maintaining a safe laboratory.
First-Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[3] If skin irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.
-
If Swallowed: Rinse mouth.[6] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[6]
Accidental Release Measures:
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment as required.[1]
-
Avoid dust formation.[1]
-
Sweep up and shovel the spilled material into suitable containers for disposal.[1]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[3][6]
-
Follow all local and national regulations for chemical waste disposal.
Visualizing Safety Workflows
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate the key workflows and logical relationships in handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
